Mal-PEG4-Lys(TFA)-NH-m-PEG24
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]azanium;2,2,2-trifluoroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H139N5O33.C2HF3O2/c1-84-16-17-88-24-25-92-30-31-94-34-35-96-38-39-98-42-43-100-46-47-102-50-51-104-54-55-106-58-59-108-62-63-110-66-67-111-65-64-109-61-60-107-57-56-105-53-52-103-49-48-101-45-44-99-41-40-97-37-36-95-33-32-93-29-28-91-23-20-87-15-11-76-73(83)68(4-2-3-9-74)77-70(80)8-13-85-18-21-89-26-27-90-22-19-86-14-10-75-69(79)7-12-78-71(81)5-6-72(78)82;3-2(4,5)1(6)7/h5-6,68H,2-4,7-67,74H2,1H3,(H,75,79)(H,76,83)(H,77,80);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVMAWOJJGBGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCCC[NH3+])NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O.C(=O)(C(F)(F)F)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H140F3N5O35 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1728.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Mal-PEG4-Lys(TFA)-NH-m-PEG24
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mal-PEG4-Lys(TFA)-NH-m-PEG24 is a sophisticated, heterobifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins. This technical guide delves into the core mechanism of action of this compound, detailing the roles of its constituent parts, the principles of PROTAC-mediated protein degradation, and providing insights into its application in drug development. While specific quantitative data for this exact linker is not publicly available, this guide will present representative data and experimental protocols for structurally similar linkers to provide a comprehensive understanding of its function and evaluation.
Introduction to PROTAC Technology and the Role of Linkers
PROTACs are chimeric molecules composed of two distinct ligands connected by a chemical linker.[1][2][3] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][2][3] This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase.[1][2][3] The E3 ligase then facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][2][3]
The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2][3] The length, rigidity, and chemical composition of the linker determine the geometry of the ternary complex and can impact its stability and formation efficiency.[1][2][3]
Core Components and Mechanism of this compound
This compound is a precisely engineered linker with three key functional domains: a maleimide (B117702) group, a central lysine (B10760008) core, and extensive polyethylene (B3416737) glycol (PEG) chains.
-
Maleimide Group: This functional group provides a reactive handle for covalent conjugation to the warhead (the ligand for the POI). Specifically, the maleimide group reacts with thiol (-SH) groups, typically from cysteine residues on the warhead, to form a stable thioether bond. This reaction is highly specific and proceeds efficiently under mild physiological conditions.
-
Polyethylene Glycol (PEG) Chains (PEG4 and m-PEG24): The linker incorporates two PEG chains of different lengths. PEGylation is a well-established strategy in drug development to enhance the physicochemical properties of molecules. The hydrophilic nature of the PEG chains improves the solubility of the PROTAC, which is often a challenge for these large molecules.[1][2] Furthermore, the PEG chains increase the hydrodynamic radius of the PROTAC, which can reduce renal clearance and extend its plasma half-life.[1][2] The flexibility of the PEG chains also allows for the necessary conformational adjustments to facilitate the formation of a productive ternary complex.
-
Lysine Core with Trifluoroacetic Acid (TFA) Salt and Amide Linkage: The central lysine residue provides a scaffold for the bifunctional nature of the linker. The amine group of the lysine is modified to form an amide bond with the m-PEG24 chain, while the maleimide is attached via the PEG4 chain. The trifluoroacetic acid salt is a counterion resulting from the synthesis and purification process and is typically removed during subsequent reaction steps. This branched structure allows for precise positioning of the warhead and the E3 ligase ligand.
The overall mechanism of a PROTAC synthesized using this linker follows the general principles of PROTAC action, as illustrated in the signaling pathway diagram below.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis and evaluation of a PROTAC using the this compound linker involves several key experimental stages. Below are detailed, representative methodologies based on common practices in the field.
Synthesis and Conjugation of the PROTAC
The synthesis of the final PROTAC is a multi-step process. First, the this compound linker is conjugated to the warhead (POI ligand) and the E3 ligase ligand. The order of conjugation depends on the specific chemistry of the ligands. A common approach is a convergent synthesis where the linker is first attached to one of the ligands, followed by conjugation to the second ligand.
Experimental Workflow for PROTAC Synthesis:
Caption: A representative workflow for the synthesis of a PROTAC molecule.
Protocol for Maleimide-Thiol Conjugation (Warhead Attachment):
-
Preparation of the Warhead: Dissolve the thiol-containing warhead in a suitable degassed buffer (e.g., phosphate-buffered saline, pH 6.5-7.5) to a final concentration of 1-10 mg/mL. If the warhead contains disulfide bonds, reduction with a reagent like TCEP (tris(2-carboxyethyl)phosphine) may be necessary.
-
Preparation of the Linker-E3 Ligand Intermediate: Dissolve the E3 ligand-linker intermediate (with the maleimide group) in an organic solvent such as DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add the linker-E3 ligand solution to the warhead solution at a 10-20 fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the resulting PROTAC using methods such as size-exclusion chromatography, reversed-phase HPLC, or dialysis to remove unreacted components.
-
Characterization: Confirm the identity and purity of the final PROTAC using techniques like LC-MS and NMR.
In Vitro Evaluation of PROTAC Activity
Western Blotting to Measure Protein Degradation:
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line expressing the POI) and treat with varying concentrations of the PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify the band intensities to determine the extent of POI degradation.
Quantitative Data Presentation:
The efficacy of a PROTAC is often quantified by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. While specific data for a PROTAC using the this compound linker is not available, the table below presents representative data for a hypothetical PROTAC targeting BRD4, based on published data for similar molecules.
| Parameter | Value | Cell Line |
| DC₅₀ (BRD4) | 15 nM | 22Rv1 |
| Dₘₐₓ (BRD4) | >95% | 22Rv1 |
| Time to Dₘₐₓ | 16 hours | 22Rv1 |
Table 1: Representative in vitro degradation data for a hypothetical BRD4-targeting PROTAC.
Pharmacokinetic Evaluation
The PEGylated nature of the this compound linker is expected to confer favorable pharmacokinetic properties to the resulting PROTAC.
Typical Pharmacokinetic Parameters to Evaluate:
| Parameter | Description | Representative Value |
| Half-life (t½) | Time for the plasma concentration to reduce by half. | 4 - 8 hours |
| Clearance (CL) | Volume of plasma cleared of the drug per unit time. | Low to moderate |
| Volume of Distribution (Vd) | Apparent volume into which the drug distributes. | Moderate to high |
| Bioavailability (F%) | Fraction of administered dose that reaches systemic circulation. | Variable (oral) |
Table 2: Key pharmacokinetic parameters and representative values for a PEGylated PROTAC.
Conclusion
The this compound linker is a highly versatile and powerful tool for the construction of PROTACs. Its well-defined structure, incorporating a reactive maleimide group, a central lysine scaffold, and solubility-enhancing PEG chains, provides a robust platform for the development of potent and selective protein degraders. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers to effectively utilize this and similar linkers in their pursuit of novel therapeutics based on targeted protein degradation. Further empirical studies are necessary to fully elucidate the specific quantitative performance of PROTACs synthesized with this particular linker for different target proteins and E3 ligases.
References
The Strategic Imperative of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC. Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][2] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.
Core Principles of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1]
Enhancing Solubility and Physicochemical Properties
The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of small molecules.[3] For PROTACs, which often possess high molecular weights and lipophilicity, this is a critical consideration for their development as viable therapeutics. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the interaction of the PROTAC with aqueous environments. By tuning the length of the PEG linker, researchers can modulate the overall physicochemical properties of the PROTAC, striking a balance between solubility and other essential attributes like cell permeability.[2]
Modulating Cell Permeability
The relationship between PEG linkers and cell permeability is complex and often requires a delicate balance. While increased hydrophilicity from PEGylation can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[1] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[4]
Optimizing Ternary Complex Formation
The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase. The linker plays a pivotal role in this process, dictating the distance and relative orientation of the two proteins.[5] The length and flexibility of the PEG linker are critical parameters that must be empirically optimized for each POI-E3 ligase pair.
-
Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[6]
-
Too long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex, where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[6] This can also lead to an increased "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.[6]
The optimal linker length is therefore a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. Systematic variation of the PEG linker length is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.[6]
Quantitative Impact of PEG Linkers on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC 1 | Alkyl | 25 | 85 | 0.5 |
| PROTAC 2 | PEG2 | 10 | 95 | 1.2 |
| PROTAC 3 | PEG4 | 50 | 80 | 0.8 |
Data is illustrative and compiled from various sources in the literature.[6] DC50 and Dmax values are cell-line dependent.
Table 3: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data from a study on TBK1 degraders.[7]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by a PROTAC.
Experimental Protocols
This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.
Synthesis of a PROTAC using a Bifunctional PEG Linker
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.
-
Functionalization of Ligands: Ensure the POI ligand and the E3 ligase ligand have appropriate functional groups for conjugation (e.g., a carboxylic acid, amine, or alkyne).
-
Activation of Carboxylic Acid: If using an amide coupling, activate the carboxylic acid on one of the ligands or the linker using a coupling reagent such as HATU or HBTU in the presence of a base like DIPEA in an anhydrous solvent (e.g., DMF).
-
First Coupling Reaction: Add the amine-containing component (either the other ligand or the bifunctional PEG linker) to the activated species and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Purification: Purify the resulting intermediate by flash chromatography or preparative HPLC.
-
Second Coupling Reaction: Repeat the activation and coupling steps to attach the second ligand to the other end of the PEG linker.
-
Final Purification: Purify the final PROTAC product using preparative HPLC and characterize by LC-MS and NMR.
Western Blot for Quantifying Protein Degradation
This is a standard method to measure the reduction in POI levels following PROTAC treatment.[8]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[6]
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.[6]
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that assesses the passive permeability of a compound.[9]
-
Preparation of the PAMPA Plate: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare solutions of the PROTACs in a suitable buffer in a 96-well donor plate.
-
Assay Assembly: Place the filter plate onto the donor plate, ensuring the artificial membrane is in contact with the compound solutions. Add buffer to the acceptor wells of the filter plate.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated based on the concentration of the compound in the acceptor well, the volume of the wells, the surface area of the membrane, and the incubation time.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the binding kinetics and affinity of the ternary complex.[10]
-
Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon) onto a streptavidin-coated SPR sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC over the sensor surface to measure its binding affinity to the immobilized E3 ligase.
-
Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the POI over the E3 ligase-coated surface. The increase in response compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for the ternary complex. This data can also be used to calculate the cooperativity of the complex formation.
Conclusion
PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[6] As our understanding of the intricate interplay between the linker, the POI, and the E3 ligase continues to grow, the strategic use of PEG linkers will undoubtedly play a central role in the development of the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
An In-depth Technical Guide to Mal-PEG4-Lys(TFA)-NH-m-PEG24 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and the Role of PROTACs
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality in drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, TPD aims to eliminate the protein from the cell entirely. This is achieved through the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS).
A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[1][3] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[1][3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple protein copies.
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1][4] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide flexible spacing between the two ligands.[2][4][5][6]
This technical guide focuses on Mal-PEG4-Lys(TFA)-NH-m-PEG24 , a sophisticated, branched PEG-based linker designed for the synthesis of advanced PROTACs.
Core Compound Profile: this compound
This compound is a heterobifunctional linker that offers several advantages for PROTAC development. Its key structural features include:
-
Maleimide Group (Mal): This functional group provides a reactive handle for covalent conjugation, typically with a cysteine residue on a protein-of-interest ligand or warhead.
-
Branched PEG Structure: The linker incorporates a central lysine (B10760008) residue, creating a branched structure with two PEG chains of different lengths (PEG4 and PEG24). This branched architecture can influence the three-dimensional presentation of the PROTAC and its interaction with the target protein and E3 ligase. The PEG chains enhance the hydrophilicity of the resulting PROTAC, which can improve solubility and cell permeability.[4][5][6]
-
Terminal Amine Group (-NH): The primary amine serves as a conjugation point for the E3 ligase ligand, typically through amide bond formation.
-
Trifluoroacetic Acid (TFA) Salt: The TFA salt form can improve the handling and solubility of the linker during synthesis.
Quantitative Data Presentation
While specific quantitative data for PROTACs utilizing the this compound linker are not available in the public domain, the following table presents representative data that would be generated during the evaluation of a hypothetical PROTAC, "Compound X," synthesized with this linker. These values are illustrative of the key parameters used to characterize PROTAC efficacy.
| Parameter | Description | Representative Value |
| Binding Affinity (Kd) | ||
| Warhead to POI | Dissociation constant for the binding of the PROTAC's warhead to the target protein. | 50 nM |
| E3 Ligase Ligand to E3 | Dissociation constant for the binding of the PROTAC's E3 ligase ligand to the E3 ligase. | 150 nM |
| Ternary Complex Formation | ||
| Cooperativity (α) | A measure of the favorable or unfavorable interactions between the POI and E3 ligase within the ternary complex. An α > 1 indicates positive cooperativity. | 5 |
| In Vitro Degradation | ||
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 25 nM |
| Dmax | The maximum percentage of target protein degradation achieved. | >95% |
| Cellular Activity | ||
| IC50 (Proliferation) | The concentration of the PROTAC that inhibits cell proliferation by 50%. | 100 nM |
Experimental Protocols
The following are detailed methodologies for key experiments involved in the synthesis and evaluation of a PROTAC utilizing the this compound linker.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation and Maleimide Conjugation
This protocol describes a two-step process for synthesizing a PROTAC using the this compound linker.
Step 1: Amide Coupling of E3 Ligase Ligand to the Linker
-
Reagents and Materials:
-
This compound linker
-
E3 ligase ligand with a carboxylic acid handle
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Under an inert atmosphere, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the maleimide-linker-E3 ligand conjugate.
-
Step 2: Conjugation of the Warhead to the Maleimide-Linker-E3 Ligand Conjugate
-
Reagents and Materials:
-
Maleimide-linker-E3 ligand conjugate from Step 1
-
Warhead with a free thiol (-SH) group
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
DMF or DMSO (co-solvent, if needed)
-
-
Procedure:
-
Dissolve the warhead (1.0 eq) in PBS. A small amount of an organic co-solvent like DMF or DMSO can be used if solubility is an issue.
-
Add a solution of the maleimide-linker-E3 ligand conjugate (1.1 eq) in PBS to the warhead solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Protocol 2: Western Blot for Measuring PROTAC-Induced Protein Degradation
This protocol details how to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This protocol outlines the use of SPR to characterize the formation and stability of the ternary complex.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein (POI) and E3 ligase complex
-
PROTAC compound
-
Amine coupling kit for protein immobilization
-
SPR running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Protein Immobilization: Immobilize the E3 ligase complex onto the surface of an SPR sensor chip using standard amine coupling chemistry.
-
Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding affinity (Kd) of this binary interaction.
-
Binary Interaction (PROTAC-POI): To measure the affinity of the PROTAC for the POI, immobilize the POI and inject the PROTAC.
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
Analyze the kinetic data to determine the association and dissociation rates of the ternary complex and to calculate the cooperativity (α).
-
-
Mandatory Visualizations
Signaling Pathway of PROTAC Action
Caption: Mechanism of action for a PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical experimental workflow for the synthesis and evaluation of a novel PROTAC.
Logical Relationship of PROTAC Components
Caption: The relationship between the components of a PROTAC and the formation of the ternary complex.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. tandfonline.com [tandfonline.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Applications of maleimide chemistry in bioconjugation
An In-depth Technical Guide to the Applications of Maleimide (B117702) Chemistry in Bioconjugation
Introduction
The conjugation of biomolecules is a fundamental process in modern biotechnology and drug development.[1] Among the array of chemical strategies available, the reaction between a maleimide functional group and a thiol (sulfhydryl) group is prominent due to its high selectivity, efficiency, and mild reaction conditions.[1][2] This chemistry has become a cornerstone for creating precisely engineered biomolecules, from fluorescently labeled proteins for research to advanced antibody-drug conjugates (ADCs) for targeted cancer therapy.[3][4][5]
This technical guide provides a comprehensive overview of maleimide-thiol chemistry for researchers, scientists, and drug development professionals. It covers the core reaction mechanism, critical experimental parameters, detailed protocols, and key applications, with a focus on providing actionable data and methodologies.
The Core Chemistry: A Specific Michael Addition
The reaction between a maleimide and a thiol proceeds through a Michael addition mechanism.[1][6] In this reaction, a nucleophilic thiol group, typically from a cysteine residue on a protein or peptide, attacks one of the carbon atoms in the electron-deficient carbon-carbon double bond of the maleimide ring.[1][6] This process results in the formation of a stable, covalent thioether bond (specifically, a thiosuccinimide linkage).[7][] This reaction is highly chemoselective for thiols, especially within a controlled pH range, making it ideal for the site-selective modification of proteins.[1][2]
Caption: The Michael addition reaction of a maleimide with a thiol.
Key Parameters Influencing the Reaction
The success, rate, and specificity of maleimide-thiol conjugation are highly dependent on several experimental parameters. Careful optimization of these factors is crucial for maximizing yield and minimizing side reactions.
Data Presentation: Recommended Reaction Conditions
The following table summarizes the optimal conditions for performing maleimide-thiol conjugations based on established protocols and findings.
| Parameter | Recommended Condition | Notes | References |
| pH | 6.5 - 7.5 | This range ensures high chemoselectivity for thiols. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines (e.g., lysine). Above pH 7.5, reactivity with amines increases, and maleimide hydrolysis becomes significant. | [1][2][3][7][][10] |
| Temperature | Room Temperature (20-25°C) or 4°C | The reaction is faster at room temperature. For sensitive proteins, performing the reaction at 4°C can minimize degradation. | [3][10] |
| Reaction Time | 1-2 hours at Room Temperature; Overnight (8-16 hours) at 4°C | Reaction time varies depending on the specific reactants and their concentrations. Progress can be monitored analytically. | [3][10][11] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent is generally used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific system. | [3][12][13] |
| Protein Concentration | 1 - 10 mg/mL | This concentration range is typical for labeling protocols to ensure efficient reaction kinetics. | [11][14] |
| Buffer Composition | Phosphate (PBS), Tris, HEPES | Buffers should be free of extraneous thiols (e.g., DTT, 2-mercaptoethanol) that would compete with the target molecule. Buffers should be degassed to minimize thiol oxidation. | [10][11][12][14] |
| Co-solvents | DMSO or DMF | For maleimide reagents with poor aqueous solubility (like many fluorescent dyes), a small amount of an anhydrous organic solvent is used to prepare a stock solution before adding it to the aqueous protein solution. | [3][11][14][15] |
Potential Challenges and Solutions
While robust, maleimide chemistry is not without its challenges. Understanding and mitigating these potential issues is critical for producing stable and homogeneous bioconjugates.
| Issue | Description | Mitigation Strategy | References |
| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5. This ring-opening reaction forms a maleamic acid derivative that is unreactive towards thiols. | Work within the optimal pH range of 6.5-7.5. Always use freshly prepared aqueous solutions of maleimide-containing reagents. Store stock solutions in an anhydrous solvent like DMSO or DMF. | [1][7][10][12] |
| Thiol Oxidation | Free thiol groups can readily oxidize to form disulfide bonds, which are unreactive with maleimides. This process can be catalyzed by divalent metal ions. | Reduce disulfide bonds immediately prior to conjugation. Degas buffers to remove oxygen. Include a chelating agent like EDTA (1-5 mM) in the buffer to sequester metal ions. | [11][12] |
| Conjugate Instability (Retro-Michael Reaction) | The formed thiosuccinimide bond can undergo a retro-Michael reaction, particularly in the presence of other thiols (e.g., glutathione (B108866) in vivo), leading to deconjugation. | The succinimide (B58015) ring of the conjugate can be intentionally hydrolyzed (e.g., by raising the pH post-conjugation) to form a stable, ring-opened product that is resistant to cleavage. Use of next-generation maleimides (e.g., N-aryl maleimides, diiodomaleimides) can create more stable adducts. | [16][17][18][19][20] |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key steps in maleimide-based bioconjugation.
Caption: A typical experimental workflow for maleimide-thiol bioconjugation.[1]
Protocol 1: Reduction of Protein Disulfide Bonds
For conjugation to cysteine residues involved in disulfide bonds, reduction is a mandatory first step.[3][11]
-
Prepare Protein Solution : Dissolve the protein (e.g., an antibody) in a degassed buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5 to a final concentration of 1-10 mg/mL.[1][14]
-
Prepare Reducing Agent : Prepare a fresh stock solution of a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is stable, odorless, and does not need to be removed before adding the maleimide. Dithiothreitol (DTT) is also effective but must be removed post-reduction as it contains thiols that would compete in the subsequent reaction.[12]
-
Reduction Reaction : Add a 50-100 fold molar excess of TCEP to the protein solution.[1][14]
-
Incubation : Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and incubate for 30-60 minutes at room temperature.[1][3]
Protocol 2: Maleimide-Thiol Conjugation
This protocol assumes the starting protein has available free thiols (either naturally or after reduction).
-
Prepare Maleimide Stock Solution : Immediately before use, dissolve the maleimide-activated molecule (e.g., a fluorescent dye or drug linker) in a suitable anhydrous solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[3][21]
-
Initiate Conjugation : Add a 10- to 20-fold molar excess of the maleimide stock solution to the thiol-containing protein solution.[1] Add the stock solution slowly while gently stirring or vortexing the protein solution.[10][21]
-
Incubation : Flush the vial with an inert gas, seal, and mix thoroughly.[11][14] Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[21] If using a light-sensitive maleimide reagent (e.g., a fluorophore), protect the reaction from light.
-
Purification : After incubation, purify the resulting bioconjugate to remove excess, unreacted maleimide and any reducing agents. Common methods include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration : Effective for separating the larger protein conjugate from smaller, unreacted molecules.[11][14][21]
-
Dialysis or Tangential Flow Filtration (TFF) : Useful for buffer exchange and removing small molecules, especially for larger scale preparations.[12][14]
-
High-Performance Liquid Chromatography (HPLC) : Provides high-resolution purification.[1][11]
-
-
Characterization : Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR). This can often be done using UV-Vis spectrophotometry, measuring the absorbance of the protein (at 280 nm) and the conjugated molecule at its specific absorbance maximum.[13][21] Mass spectrometry provides a more precise confirmation of successful conjugation and the distribution of conjugated species.[10]
Applications in Drug Development and Research
The specificity and efficiency of maleimide chemistry have made it invaluable in numerous applications, most notably in the development of Antibody-Drug Conjugates (ADCs).[2]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that deliver a potent cytotoxic drug specifically to cancer cells.[1] This is achieved by linking the drug to a monoclonal antibody that recognizes a tumor-specific antigen.[1] Maleimide chemistry is a leading strategy for attaching the cytotoxic payload to the antibody, often via engineered cysteine residues.[1][] This site-specific conjugation allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is critical for their safety and efficacy.[1]
Caption: Conceptual pathway of an ADC using a maleimide-thiol linker.[1]
Other Key Applications
-
Fluorescent Labeling : Maleimides functionalized with fluorescent dyes are widely used to label proteins for imaging studies, flow cytometry, and other research applications.[2][3]
-
PEGylation : The process of attaching polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins to improve their pharmacokinetic properties can be achieved using maleimide-functionalized PEG.[][23]
-
Surface and Nanoparticle Functionalization : Maleimide chemistry is used to immobilize proteins and peptides onto surfaces for biosensors or to functionalize nanoparticles and liposomes for targeted drug delivery.[2][][24]
Conclusion
The maleimide-thiol reaction is a powerful and versatile tool in bioconjugation and drug development.[1] Its high selectivity for cysteine residues, efficiency, and mild reaction conditions make it an invaluable method for the precise modification of biomolecules.[1][2] A thorough understanding of the reaction mechanism, critical parameters, and potential side reactions is essential for its successful implementation. By following well-defined protocols and carefully controlling the reaction environment, researchers can leverage maleimide chemistry to create innovative bioconjugates for a wide range of applications, from fundamental research to the development of next-generation therapeutics.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. leica-microsystems.com [leica-microsystems.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. d-nb.info [d-nb.info]
- 19. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biotium.com [biotium.com]
- 23. creativepegworks.com [creativepegworks.com]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to Heterobifunctional Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heterobifunctional Linkers
Heterobifunctional linkers are chemical entities that possess two different reactive functional groups, allowing for the covalent linkage of two distinct molecules.[1] In drug discovery, these linkers are critical components of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[2][3] The linker is not merely a passive spacer but an active contributor to the biological activity, influencing efficacy, selectivity, and pharmacokinetic properties.[4] An ideal linker must be stable in systemic circulation to prevent premature drug release and should facilitate the desired biological action at the target site.[]
The core structure of a heterobifunctional molecule consists of two distinct ligands connected by a linker.[2] This design enables the molecule to simultaneously bind to two different proteins, bringing them into close proximity to elicit a specific biological outcome.[2] For instance, PROTACs use this principle to bring a target protein and an E3 ubiquitin ligase together to induce the degradation of the target protein.[4][6] Similarly, ADCs use linkers to attach a potent cytotoxic payload to an antibody that targets a specific antigen on cancer cells.[3]
Core Applications in Drug Discovery
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[4] A PROTAC is composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[]
Mechanism of Action: Upon entering a cell, a PROTAC forms a ternary complex with the POI and an E3 ligase.[6] This proximity induces the E3 ligase to transfer ubiquitin to the POI.[4] The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule is released to act again in a catalytic manner.[4]
The linker plays a crucial role in the formation and stability of this ternary complex.[4] Its length, flexibility, and chemical composition determine the relative orientation of the POI and the E3 ligase, which is critical for efficient ubiquitination and subsequent degradation.[6][]
Antibody-Drug Conjugates (ADCs)
ADCs are a class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the cell-killing power of cytotoxic drugs.[3] They are composed of an antibody, a potent cytotoxic payload, and a linker that connects them.[3]
Mechanism of Action: The antibody component of an ADC targets a specific antigen on the surface of cancer cells.[3] Upon binding, the ADC-antigen complex is internalized by the cell.[9] Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then kills the cancer cell.[10] This targeted delivery minimizes damage to healthy tissues, a major limitation of traditional chemotherapy.[3]
The linker's stability in the bloodstream and its ability to release the payload specifically within the tumor cell are paramount to the ADC's efficacy and safety.[][11]
Types of Heterobifunctional Linkers
Heterobifunctional linkers can be broadly classified based on their chemical composition and cleavage properties.
Linker Composition
-
Alkyl Chains: These are simple hydrocarbon chains that provide flexibility and are synthetically accessible.[4] They are often a starting point in linker design.[4]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the solubility and pharmacokinetic properties of the conjugate.[4][12] The ethylene (B1197577) glycol units add polarity and can participate in hydrogen bonding.[4]
-
Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, phenyl rings) or linear moieties (e.g., alkynes, triazoles) to restrict conformational flexibility.[4][] This can pre-organize the molecule into a favorable conformation for binding, reducing the entropic penalty.[4]
Cleavable vs. Non-Cleavable Linkers
This classification is particularly relevant for ADCs.[13][14]
-
Cleavable Linkers: These are designed to release the payload under specific conditions within the tumor cell.[14][]
-
Enzyme-Cleavable: Utilize enzymes that are overexpressed in tumor cells, such as cathepsin B, to cleave a specific peptide sequence (e.g., valine-citrulline) in the linker.[13][16]
-
Acid-Cleavable: Employ acid-labile groups like hydrazones that are cleaved in the acidic environment of endosomes and lysosomes (pH 4.8-6.0).[13][16]
-
Reducible (Disulfide) Linkers: Contain disulfide bonds that are cleaved in the reducing environment of the cell, which has a higher concentration of glutathione (B108866) than the bloodstream.[13]
-
-
Non-Cleavable Linkers: These linkers, such as thioether linkers, are more stable and rely on the complete degradation of the antibody component in the lysosome to release the payload.[14][16] This can lead to lower systemic toxicity but may also reduce the "bystander effect," where the released payload can kill adjacent cancer cells.[13]
Quantitative Data on Linker Optimization
The optimization of linker length and composition is often an empirical process, with the ideal linker being specific to the target protein and E3 ligase pair in PROTACs, or the antibody-antigen pair in ADCs.[17][18]
Table 1: Impact of PROTAC Linker Length on Estrogen Receptor (ER) Degradation
Data synthesized from a study on ERα-targeting PROTACs.[18]
| PROTAC Compound | Linker Length (atoms) | ER Degradation (at 100 nM) | Cell Proliferation IC50 (MCF7 cells) |
| PROTAC 9 | 9 | Moderate | > 10 µM |
| PROTAC 12 | 16 | High | ~ 1 µM |
| PROTAC 13 | 16 | Very High | ~ 0.5 µM |
| PROTAC 14 | 19 | Moderate | > 10 µM |
| PROTAC 15 | 21 | Low | > 10 µM |
Note: This table illustrates that a linker length of 16 atoms was optimal for ER degradation in this specific study, with both shorter and longer linkers showing reduced efficacy.[18]
Table 2: Impact of Linker Composition on BRD4 Degradation
Data synthesized from studies evaluating BRD4 degraders.[19]
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound A | Alkyl Chain | 12 | 50 | >90 |
| Compound B | PEG Chain | 13 (4 PEG units) | 25 | >95 |
| Compound C | Rigid (Alkyne) | 10 | 100 | ~80 |
Note: DC50 is the concentration required for 50% degradation, and Dmax is the maximum degradation achieved. This data suggests that for BRD4, a flexible PEG linker can be more effective than a simple alkyl chain or a more rigid linker.
Experimental Protocols
General Synthesis of a Heterobifunctional Linker for PROTACs
This protocol outlines a general strategy for synthesizing a PROTAC using a "click chemistry" approach, which is a common and efficient method.[20]
Objective: To synthesize a PROTAC by connecting a POI-binding ligand (with an azide (B81097) group) and an E3 ligase-binding ligand (with an alkyne group) via a triazole linker.
Materials:
-
POI-binding ligand with a terminal azide (Ligand-N3)
-
E3 ligase-binding ligand with a terminal alkyne (Ligand-Alkyne)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-Butanol and water)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Dissolution: Dissolve equimolar amounts of Ligand-N3 and Ligand-Alkyne in a suitable solvent mixture (e.g., t-BuOH/H2O 1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in water and a solution of CuSO4·5H2O in water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution. The reaction is typically performed at room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography or preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using techniques like ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Cellular Assay for PROTAC Efficacy: Western Blot Analysis
This protocol describes the standard method for quantifying the degradation of a target protein in cells treated with a PROTAC.[19]
Objective: To determine the extent of POI degradation induced by a PROTAC at various concentrations.
Materials:
-
Cell line expressing the POI
-
PROTAC compound dissolved in DMSO
-
Cell culture medium and supplements
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and incubate with the primary antibody for the loading control.
-
Wash and incubate with the appropriate secondary antibody.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control signal to determine the percentage of protein degradation relative to the vehicle control.
Rational Design Workflow for Heterobifunctional Linkers
The design of an effective linker is a multi-parameter optimization problem.[11] The following workflow outlines a rational approach to linker design and selection.
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. Overview of Heterobifunctional Small Molecule Therapeutic Strategies | Biopharma PEG [biochempeg.com]
- 3. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 4. chempep.com [chempep.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]
- 11. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 14. biotechinformers.com [biotechinformers.com]
- 16. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
- 18. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
An In-Depth Technical Guide to Mal-PEG4-Lys(TFA)-NH-m-PEG24 for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Mal-PEG4-Lys(TFA)-NH-m-PEG24, and its potential application in the development of antibody-drug conjugates (ADCs). While primarily cataloged as a PROTAC (PROteolysis TArgeting Chimera) linker, its constituent components—a maleimide (B117702) group, a lysine (B10760008) core, and extensive polyethylene (B3416737) glycol (PEG) chains—are highly relevant to ADC design. This document will deconstruct the linker's architecture, propose a strategy for its use in ADC synthesis, and provide representative data and experimental protocols based on similar linker technologies.
Introduction to Heterobifunctional PEGylated Linkers in ADCs
Antibody-drug conjugates are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker is a critical component that connects the antibody and the payload, influencing the ADC's stability, solubility, pharmacokinetics (PK), and efficacy.[1]
The linker this compound possesses several structural features advantageous for bioconjugation:
-
Maleimide Group: Provides a reactive handle for covalent attachment to thiol groups, which can be generated by reducing interchain disulfide bonds in the antibody's hinge region. This is a common strategy for site-specific conjugation.[]
-
PEGylation (PEG4 and m-PEG24): The incorporation of PEG chains is a well-established method to enhance the hydrophilicity of ADCs.[3] This is particularly important when working with hydrophobic payloads, as it can mitigate aggregation, improve solubility, and prolong the ADC's circulation half-life.[3][4] The total of 28 PEG units in this linker provides significant hydrophilicity.
-
Lysine Core: The lysine residue offers a branching point. In the provided structure, the epsilon-amine of the lysine is protected with a trifluoroacetyl (TFA) group. For ADC applications, this protecting group would be removed to provide a site for payload conjugation.
Structural Components and Their Functions
The linker's design allows for a modular approach to ADC construction. Each component plays a distinct role:
-
Maleimide (Mal): This functional group reacts specifically with sulfhydryl groups (thiols) via a Michael addition reaction to form a stable thioether bond.[] This reaction is efficient under physiological pH conditions (6.5-7.5).[5]
-
PEG4 Spacer: A short, 4-unit PEG chain that provides spatial separation between the maleimide and the lysine core, potentially reducing steric hindrance during conjugation.
-
Lysine (Lys): The lysine backbone serves as a scaffold. The alpha-amine is part of the main linker chain, while the epsilon-amine (protected by TFA) acts as a latent conjugation site for a payload.
-
Trifluoroacetyl (TFA) Protecting Group: This group protects the lysine's side-chain amine during the synthesis and initial conjugation steps. It must be removed to allow for payload attachment.
-
Methoxy-PEG24 (m-PEG24) Chain: A long, 24-unit PEG chain terminated with a methoxy (B1213986) group. This substantial hydrophilic polymer is expected to significantly influence the overall properties of the resulting ADC, improving its pharmacokinetic profile and reducing immunogenicity.[3]
A related molecule, MAL-dPEG®4-Lys(t-boc)-NH-m-dPEG®24, is described as a modular payload delivery reagent for creating stable, high-DAR ADCs, where the payload is attached to the lysine sidearm and shielded by the longer PEG chain.[6][7] This concept would be directly applicable to the TFA-protected version after deprotection.
Proposed Workflow for ADC Synthesis
The synthesis of an ADC using this compound would likely proceed in a multi-step fashion. The following diagram illustrates a plausible experimental workflow.
Quantitative Data from Similar Linker Systems
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK) This table summarizes representative data on how PEG chain length can affect the clearance and half-life of an ADC. Longer PEG chains generally lead to improved PK profiles.[8][9]
| Linker Feature | Average DAR | Clearance Rate (mL/day/kg) | Plasma Half-life (hours) | Reference |
| No PEG | ~8 | High (>15) | Short (<50) | [8] |
| Short PEG (e.g., PEG4) | ~8 | Moderate (~10-15) | Moderate (~50-100) | [8] |
| Medium PEG (e.g., PEG8) | ~8 | Low (~5-10) | Long (~100-150) | [8] |
| Long PEG (e.g., PEG12-24) | ~8 | Low (<5) | Long (>150) | [4][8] |
Table 2: Influence of PEGylation on In Vitro Cytotoxicity The effect of PEGylation on in vitro potency can be context-dependent. In some cases, there is minimal impact, while in others, especially with very long linkers, a decrease in potency might be observed, potentially due to steric hindrance.[9][10]
| Cell Line | ADC with non-PEGylated Linker (IC50, ng/mL) | ADC with PEGylated Linker (IC50, ng/mL) | Fold Change in Potency | Reference |
| CD30+ Lymphoma (L540cy) | 15.1 | 16.3 (with PEG24) | ~1.1 | [9] |
| HER2+ Breast Cancer (BT-474) | 1.2 | 25.4 (with 10 kDa PEG) | ~22.5 | [11] |
| GD2+ Melanoma (B78-D14) | 0.8 | 1.5 (with PEG4) | ~1.9 | [12] |
Detailed Experimental Protocols
The following are representative protocols for the key steps in developing and characterizing an ADC with a Maleimide-PEG-Lysine type linker.
This protocol generates free thiol groups on the antibody for conjugation.
-
Reagent Preparation:
-
Prepare the antibody at a concentration of 1-10 mg/mL in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5).
-
Prepare a stock solution of a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), at 10 mM in the same buffer.
-
-
Reduction Reaction:
-
Add a 10-100 fold molar excess of the TCEP solution to the antibody solution.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and incubate for 30-60 minutes at room temperature.[]
-
-
Purification:
-
Immediately remove the excess TCEP using a desalting column (e.g., Sephadex G-25) or through dialysis against the conjugation buffer. This is crucial as residual TCEP will react with the maleimide linker.
-
This protocol describes the conjugation of a pre-formed drug-linker complex to the reduced antibody.
-
Reagent Preparation:
-
Dissolve the reduced antibody in a thiol-free buffer (pH 6.5-7.5) at a concentration of at least 10 mg/mL.[5]
-
Dissolve the maleimide-activated drug-linker in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug-linker and any aggregates.[10]
-
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.[14]
-
Mobile Phase Preparation:
-
Buffer A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Buffer B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.
-
-
Chromatography Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient from 100% Buffer A to 100% Buffer B over 20-30 minutes.
-
-
Data Analysis:
-
Peaks corresponding to different drug-loaded species (e.g., DAR 0, 2, 4, 6, 8) will elute based on hydrophobicity, with higher DAR species eluting later.
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the formula: DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100[15]
-
This assay assesses the stability of the linker in a biological matrix.
-
Incubation:
-
Dilute the purified ADC into human or mouse plasma to a final concentration of approximately 1 mg/mL.[16]
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots and freeze them at -80°C until analysis.
-
-
Sample Processing:
-
Thaw the plasma samples.
-
Isolate the ADC from the plasma using immunoaffinity capture beads (e.g., Protein A).
-
Wash the beads and elute the ADC.
-
-
Analysis:
-
Analyze the eluted ADC from each time point by LC-MS to determine the average DAR. A decrease in DAR over time indicates linker instability and payload loss.[16]
-
This assay determines the potency of the ADC against cancer cell lines.
-
Cell Plating:
-
Plate target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.
-
-
ADC Treatment:
-
Viability Assessment:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to untreated controls.
-
Plot the viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Hypothetical Mechanism of Action
Once an ADC constructed with a linker like Mal-PEG4-Lys-NH-m-PEG24 is administered, it follows a specific signaling and action pathway to exert its cytotoxic effect.
Conclusion
The linker this compound, while primarily associated with PROTACs, possesses a chemical architecture that is highly amenable to the development of next-generation ADCs. Its maleimide group allows for established thiol-based conjugation to antibodies, while the extensive PEGylation is poised to confer favorable physicochemical and pharmacokinetic properties, particularly for hydrophobic payloads. The lysine core provides a versatile point for drug attachment. Although direct experimental data for this specific linker in an ADC context is sparse, the principles of its components are well-understood. By leveraging the representative protocols and comparative data presented in this guide, researchers can formulate a rational approach to incorporating this or structurally similar linkers into their ADC design and development programs, with a focus on optimizing stability, efficacy, and the overall therapeutic index.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Impact of PEGylation on Compound Solubility and Stability: A Technical Guide
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules such as proteins, peptides, and small drugs, is a leading strategy in pharmaceutical development to enhance therapeutic efficacy. By altering the physicochemical properties of the parent compound, PEGylation can significantly improve its solubility and stability. These improvements lead to an extended circulatory half-life, reduced immunogenicity, and an overall enhancement of the drug's pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth overview of the principles governing the solubility and stability of PEGylated compounds, complete with quantitative data, detailed experimental protocols, and visual workflows for researchers, scientists, and drug development professionals.
Section 1: Enhancement of Aqueous Solubility through PEGylation
One of the most significant benefits of PEGylation is the enhanced solubilization of hydrophobic or poorly water-soluble compounds. The highly hydrophilic nature of the PEG polymer chain is central to this advantage.
Mechanism of Solubility Enhancement
The attachment of PEG chains increases the aqueous solubility of a molecule through several mechanisms. The long, flexible PEG chains have a high affinity for water molecules, effectively creating a hydrophilic "shell" or a hydration layer around the drug molecule.[1] This shell masks the hydrophobic regions of the parent compound, preventing the self-aggregation and precipitation that often plague hydrophobic drugs in aqueous environments.[2] Furthermore, the increased hydrodynamic volume of the PEGylated conjugate disrupts crystal lattice formation, further contributing to its enhanced solubility.
Factors Influencing Solubility Enhancement
The degree to which PEGylation improves solubility is dependent on several factors:
-
Molecular Weight of PEG: Higher molecular weight PEGs generally provide a more substantial hydration shell, leading to greater improvements in solubility.[3]
-
PEG Structure: Branched or multi-arm PEGs can offer a more comprehensive shielding effect compared to linear PEGs of the same molecular weight, further enhancing solubility.
-
Nature of the Parent Molecule: The intrinsic solubility and hydrophobicity of the drug will dictate the extent of improvement seen after PEGylation.
-
Conjugation Chemistry: The site and stability of PEG attachment can influence the overall conformation and exposure of hydrophobic surfaces.
Quantitative Analysis of Solubility Enhancement
The following table summarizes the impact of PEGylation on the solubility of representative therapeutic agents.
| Compound | Formulation | Condition | Solubility/State |
| Granulocyte-Colony Stimulating Factor (G-CSF) | Native G-CSF | pH 6.9, 37°C | Rapidly precipitates |
| 20kPEG-G-CSF | pH 6.9, 37°C | Remains soluble (forms ~18% soluble aggregates)[2] | |
| Paclitaxel | Free Drug | Aqueous media | Very low (e.g., 0.3 µg/mL) |
| PEGylated Liposomal Formulation | Aqueous media | Significantly increased to 3.39 g/L with 3% Tween 80[4][5] |
Section 2: Improving Compound Stability via PEGylation
PEGylation is a robust method for increasing both the physical and chemical stability of therapeutic molecules. This stabilization is crucial for extending the shelf-life of drug products and maintaining their therapeutic activity in vivo.
Mechanisms of Stability Enhancement
-
Physical Stability (Prevention of Aggregation): The steric hindrance provided by the bulky PEG chains physically prevents protein-protein interactions, a primary cause of aggregation.[2] This is particularly important for protein therapeutics, where aggregation can lead to loss of efficacy and potential immunogenicity.
-
Chemical Stability (Protection from Degradation): The PEG cloud also shields the molecule from enzymatic degradation by proteases and other enzymes.[1] This steric protection is a key factor in extending the in vivo half-life of PEGylated drugs.
-
Thermal Stability: PEGylation has been shown to increase the thermal stability of proteins by raising their melting temperature (Tm). This indicates that more energy is required to unfold the protein structure.[6]
Quantitative Analysis of Stability Enhancement
The following tables provide quantitative data on the improved stability of various compounds after PEGylation.
Table 2.1: Enhancement of In Vivo Half-Life
| Compound | Formulation | Half-Life | Fold Increase |
| Granulocyte-Colony Stimulating Factor (G-CSF) | Native G-CSF | 3.5–3.8 hours[7] | ~11-12x |
| PEG-G-CSF (Neulasta®) | up to 42 hours[7] | ||
| Interferon alfa-2b | Native Interferon alfa-2b | ~8 hours | ~5x |
| PEG-Interferon alfa-2b | ~40 hours[8] | ||
| Single-chain antibody (anti-GM-CSF) | Unconjugated scFv | 2 hours | ~30x |
| PEGylated scFv (40 kDa PEG) | 59 hours[9] | ||
| Paclitaxel | Conventional Liposomes | 5.05 hours[4] | ~3.5x |
| PEGylated Liposomes | 17.8 hours[4] |
Table 2.2: Improvement in Thermal Stability
| Compound | Formulation | Melting Temperature (Tm) |
| Lysozyme | Native Lysozyme | 73.5°C[10] |
| Lysozyme + 2x 5kDa PEG | 71.9°C (Note: In this specific study with sucrose, Tm was slightly lower but stabilized against aggregation)[10] |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to assess the solubility and stability of PEGylated compounds.
3.1 Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound.
-
Materials:
-
Test compound (PEGylated and non-PEGylated)
-
Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation vials or sealed tubes
-
Orbital shaker/agitator at a controlled temperature
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Validated analytical method (e.g., HPLC, UV-Vis spectroscopy)
-
-
Methodology:
-
Add an excess amount of the test compound to a pre-determined volume of the aqueous buffer in a sealed vial. The goal is to create a saturated solution with visible solid material remaining.
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant, ensuring no solid material is disturbed.
-
Filter the supernatant through a syringe filter to remove any remaining particulates.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical method. The resulting concentration is the equilibrium solubility, typically expressed in mg/mL or µg/mL.
-
3.2 Protocol for Thermal Stability Assessment (Differential Scanning Calorimetry - DSC)
DSC measures the heat changes that occur in a sample as it is heated, allowing for the determination of the melting temperature (Tm), a key indicator of thermal stability.
-
Materials:
-
Differential Scanning Calorimeter
-
Protein solution (PEGylated and non-PEGylated) at a known concentration (e.g., 1-2 mg/mL)
-
Matching buffer for baseline measurements
-
DSC sample pans
-
-
Methodology:
-
Prepare the protein sample and a matching buffer reference. Dialyze the protein against the final buffer to ensure a precise match.
-
Load the protein solution into the sample pan and the matching buffer into the reference pan according to the instrument manufacturer's instructions.
-
Place the pans in the DSC instrument.
-
Set the experimental parameters. A typical scan rate for proteins is 60°C/hour over a temperature range that encompasses the unfolding transition (e.g., 20°C to 95°C).[11]
-
Initiate the temperature scan. The instrument will measure the differential heat flow between the sample and the reference.
-
After the scan, subtract the buffer-buffer baseline from the sample data to obtain the protein denaturation thermogram.
-
The peak of the thermogram corresponds to the Tm, the temperature at which the maximum unfolding occurs.[12] A higher Tm indicates greater thermal stability.
-
3.3 Protocol for Aggregation Analysis (Size-Exclusion Chromatography - SEC)
SEC separates molecules based on their hydrodynamic size and is the standard method for quantifying soluble aggregates in biopharmaceutical preparations.[13]
-
Materials:
-
HPLC or UHPLC system with a UV detector (e.g., monitoring at 280 nm for proteins)
-
SEC column with appropriate pore size for the analyte (e.g., 300 Å for monoclonal antibodies and their aggregates)[13]
-
Mobile phase (e.g., phosphate (B84403) buffer with a salt like NaCl to minimize secondary interactions)[6]
-
Test samples (stressed and unstressed)
-
Molecular weight standards (for column calibration, if needed)
-
-
Methodology:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Inject a defined volume of the test sample onto the column.
-
Molecules are separated by size as they pass through the column. Larger molecules (aggregates) have a shorter path and elute first, followed by the monomer, and then any smaller fragments.[13]
-
Monitor the column eluent using the UV detector.
-
Integrate the peak areas of the resulting chromatogram. The percentage of aggregate is calculated by dividing the area of the aggregate peaks by the total area of all peaks (aggregate + monomer + fragments) and multiplying by 100.
-
3.4 Protocol for In Vitro Serum Stability Assay
This assay assesses the stability of a PEGylated compound in the presence of serum enzymes.
-
Materials:
-
Test compound (PEGylated and non-PEGylated)
-
Human or animal serum/plasma
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with trifluoroacetic acid) to stop enzymatic degradation
-
Analytical method to quantify the remaining intact compound (e.g., LC-MS)
-
-
Methodology:
-
Prepare a stock solution of the test compound.
-
Add a specific amount of the stock solution to pre-warmed serum or plasma to achieve the desired final concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Immediately mix the aliquot with a quenching solution to precipitate serum proteins and stop all enzymatic reactions.
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS method to quantify the concentration of the remaining intact compound.
-
Plot the percentage of the remaining compound against time. The data can be used to calculate the in vitro half-life (t1/2) of the compound in serum.
-
3.5 Protocol for Forced Degradation Study
Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[14]
-
Materials:
-
Test compound (PEGylated biologic)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H2O2)
-
Temperature-controlled incubator/oven
-
Photostability chamber
-
Appropriate analytical methods (e.g., SEC for aggregation, IEX for charge variants, RP-HPLC for chemical modifications)
-
-
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the test compound in its formulation buffer.
-
Application of Stress Conditions: Expose the aliquots to a range of stress conditions. A non-stressed control sample should be kept under ideal conditions.
-
Acid/Base Hydrolysis: Adjust the pH of samples to acidic (e.g., pH 3) and basic (e.g., pH 11) conditions and incubate at a controlled temperature.[13]
-
Oxidation: Add an oxidizing agent like hydrogen peroxide (e.g., 0.1-1%) and incubate at room temperature.[13]
-
Thermal Stress: Incubate samples at elevated temperatures (e.g., 40°C, 50°C, 60°C).
-
Photostability: Expose samples to light according to ICH Q1B guidelines.
-
-
Time Points: Sample the stressed aliquots at various time points. The goal is to achieve a target degradation of 5-20%.
-
Analysis: Analyze the stressed samples and the control using a battery of stability-indicating methods.
-
Data Evaluation: Compare the degradation profiles of the stressed samples to the control to identify the primary degradation products and pathways. This information is crucial for formulation development and establishing critical quality attributes.
-
Section 4: Visualizing Key Processes and Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and concepts related to the PEGylation of therapeutic compounds.
Conclusion
PEGylation stands as a powerful and clinically validated platform technology for improving the pharmaceutical properties of a wide range of therapeutic molecules. Its ability to dramatically enhance aqueous solubility and improve physical, chemical, and in vivo stability addresses many of the fundamental challenges in drug development. By preventing aggregation, protecting against enzymatic degradation, and extending circulation half-life, PEGylation enables the development of more effective, safer, and patient-friendly medicines. A thorough understanding of the mechanisms of action, coupled with robust analytical characterization as outlined in this guide, is essential for successfully harnessing the full potential of this versatile technology.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. news-medical.net [news-medical.net]
- 11. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 12. Forced degradation study of a monoclonal antibody by HRMS at intact, subunit and peptide levels | AnaBioTec [anabiotec.com]
- 13. mdpi.com [mdpi.com]
- 14. The Comparative Efficacy and Safety of Peginterferon Alpha-2a vs. 2b for the Treatment of Chronic HCV Infection: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PROTACs and E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting the function of a target protein, harnesses the cell's own machinery to induce its degradation.[1][2] This approach offers several advantages over traditional inhibitors, including the ability to target proteins previously considered "undruggable," the potential for more profound and sustained target suppression, and a catalytic mode of action that allows for sub-stoichiometric dosing.[2][3]
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By simultaneously binding to both the POI and an E3 ligase, the PROTAC facilitates the formation of a ternary complex.[3] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the 26S proteasome.[3][5] The PROTAC molecule itself is not degraded in this process and can subsequently induce the degradation of multiple POI molecules.[3]
The Ubiquitin-Proteasome System and E3 Ligase Recruitment
The ubiquitin-proteasome system (UPS) is a major pathway for regulated protein degradation in eukaryotic cells.[3] The specificity of this system is conferred by over 600 E3 ubiquitin ligases, which recognize specific substrate proteins.[6] PROTAC technology hijacks this endogenous system by artificially bringing a target protein into proximity with a chosen E3 ligase.
The selection of the E3 ligase is a critical aspect of PROTAC design. The most commonly recruited E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[7] The choice between these and other E3 ligases can significantly impact a PROTAC's degradation efficiency, tissue specificity, and potential off-target effects. Factors to consider include the cellular localization and expression levels of the E3 ligase in the target tissue, as well as the biophysical properties of the ternary complex formed.
Quantitative Data on PROTAC Performance
The efficacy of PROTACs is typically quantified by several key parameters:
-
DC50 : The concentration of a PROTAC required to degrade 50% of the target protein.
-
Dmax : The maximum percentage of target protein degradation achievable with a given PROTAC.
-
Kd : The dissociation constant, which measures the binding affinity of the PROTAC to its target protein and the E3 ligase.
Below are tables summarizing the performance of several notable PROTACs.
| PROTAC | Target Protein | E3 Ligase | DC50 | Dmax | Cell Line | Reference |
| ARV-471 | Estrogen Receptor (ER) | CRBN | - | ~90% degradation | Preclinical models | [3] |
| ACBI1 | SMARCA2 | VHL | 6 nM | >95% | MV-4-11 | [4][8] |
| SMARCA4 | VHL | 11 nM | >95% | MV-4-11 | [4][8] | |
| PBRM1 | VHL | 32 nM | >95% | MV-4-11 | [4][8] | |
| MZ1 | BRD4 | VHL | 2-20 nM | >90% | Various | [2] |
| Compound 14a | CRBN | VHL | 200 nM | up to 98% | Cancer cell lines | [7] |
| PROTAC | Target Protein | E3 Ligase | Binary Binding Affinity (Kd) | Ternary Complex Affinity (Kd) | Reference |
| MZ1 | BRD4 (BD2) | VHL | 15 nM (to VCB) | 3.7 nM | [2] |
| VCB | 66 nM (to BRD4 BD2) | [2] | |||
| cis-MZ1 (inactive) | VCB | >15 µM | - | [2] |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Modular Structure of a PROTAC Molecule
This diagram shows the three key components of a PROTAC molecule.
Caption: The modular structure of a PROTAC molecule.
Experimental Workflow for PROTAC Evaluation
A typical workflow for evaluating the efficacy of a novel PROTAC is depicted below.
Caption: A typical experimental workflow for evaluating a PROTAC.
Experimental Protocols
Ternary Complex Formation Assay: Co-Immunoprecipitation (Co-IP)
This protocol describes the detection of a PROTAC-induced ternary complex from cell lysates.[1][9][10]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibody against the E3 ligase (e.g., anti-CRBN) or the target protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Western blot reagents
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the PROTAC at various concentrations or a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Pre-clearing Lysates: Incubate the cell lysate with Protein A/G magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C.
-
Immune Complex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specific proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the target protein and the E3 ligase to confirm the presence of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein in a reconstituted system.[11][12][13][14]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (e.g., CRBN-DDB1)
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, ATP, and the target protein in the ubiquitination reaction buffer.
-
PROTAC Addition: Add the PROTAC compound at the desired concentration. Include a vehicle-only control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Separate the reaction products by SDS-PAGE and analyze by Western blot using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to the ubiquitinated POI indicates a positive result.
Protein Degradation Assay: Western Blot
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[15][16][17][18][19]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control
-
Lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with a serial dilution of the PROTAC for a fixed time point (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target protein and a loading control, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protein Degradation Assay: HiBiT-Based Lytic Assay
The HiBiT system provides a sensitive, luminescence-based method for quantifying protein degradation in a high-throughput format.[20][21][22][23]
Materials:
-
CRISPR-edited cell line with the HiBiT tag knocked into the endogenous locus of the target protein
-
LgBiT protein
-
Lytic buffer and substrate
-
PROTAC compound
-
White, opaque-walled multi-well plates
-
Luminometer
Procedure:
-
Cell Plating: Plate the HiBiT-tagged cells in a white, opaque-walled plate and allow them to adhere.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for the desired time.
-
Lytic Detection: Prepare the lytic detection reagent containing LgBiT protein and lytic substrate. Add this reagent to the cells.
-
Luminescence Measurement: After a short incubation to allow for cell lysis and signal stabilization, measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is directly proportional to the amount of HiBiT-tagged protein. Calculate the percentage of degradation relative to vehicle-treated cells to determine DC50 and Dmax.
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 6. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ternary Complex Formation [promega.com]
- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 17. ucallmlab.com [ucallmlab.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. bosterbio.com [bosterbio.com]
- 20. promega.com [promega.com]
- 21. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 22. Target Degradation [worldwide.promega.com]
- 23. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mal-PEG4-Lys(TFA)-NH-m-PEG24 Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the bioconjugation of Mal-PEG4-Lys(TFA)-NH-m-PEG24, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocol outlines the conjugation of the maleimide (B117702) group to a thiol-containing biomolecule, such as a cysteine residue on a protein or peptide.
Introduction to this compound
This compound is a heterobifunctional linker containing a maleimide group at one terminus and a protected amine on a lysine (B10760008) residue integrated within a long polyethylene (B3416737) glycol (PEG) chain. The maleimide group allows for covalent attachment to free sulfhydryl groups, while the protected amine, after deprotection, can be used for subsequent conjugation to another molecule, such as an E3 ligase ligand in the context of PROTAC development.[1][2] PEGylation, the process of attaching PEG chains to molecules, enhances the solubility, stability, and pharmacokinetic properties of bioconjugates.[3][4][5]
The maleimide group specifically and efficiently reacts with sulfhydryl groups (thiols) at a pH range of 6.5-7.5 to form a stable thioether bond.[6][7] This reaction is a cornerstone of bioconjugation due to its high selectivity for cysteine residues in proteins and peptides.[8][9][10]
Data Presentation
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. Higher pH (>8.5) can lead to reaction with primary amines and hydrolysis of the maleimide group.[7] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow down the reaction and potentially improve selectivity.[8][10] |
| Buffer | Phosphate-Buffered Saline (PBS), HEPES, Tris | Buffers should be free of thiols (e.g., DTT, β-mercaptoethanol).[8][9] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | An excess of the maleimide-PEG linker is generally used to ensure complete conjugation of the thiol-containing molecule. This ratio may need to be optimized for specific biomolecules.[6][11] |
| Reaction Time | 2 hours to Overnight | The reaction time depends on the specific reactants and temperature.[8][10] |
Table 2: Common Purification and Characterization Techniques for PEGylated Bioconjugates
| Technique | Purpose | Key Considerations |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. Effective for removing unreacted PEG linker and other small molecules.[][13] | The significant increase in size upon PEGylation allows for efficient separation. |
| Ion Exchange Chromatography (IEX) | Separation based on charge. Can separate PEGylated products from unreacted protein and positional isomers.[][14] | PEGylation can alter the surface charge of the protein. |
| Reverse Phase Chromatography (RP-HPLC) | Separation based on hydrophobicity. Useful for analysis and purification of PEGylated peptides and proteins.[] | Provides high-resolution separation. |
| SDS-PAGE | Characterization of conjugation. | A successful PEGylation will result in a noticeable shift to a higher molecular weight on the gel.[3][15] |
| Mass Spectrometry (MS) | Confirmation of conjugation and determination of the degree of PEGylation. | Provides precise mass information of the final conjugate. |
| Proton NMR (¹H NMR) | Determination of the degree of PEGylation. | Requires purification of the bioconjugate from free PEG.[13] |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in Proteins/Peptides (if necessary)
Many proteins and peptides contain cysteine residues that are involved in disulfide bonds, which are unreactive towards maleimides.[8][9] These must be reduced to free thiols prior to conjugation.
Materials:
-
Thiol-containing protein or peptide
-
Degassed reaction buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the protein or peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL.[8][9]
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP.[8] TCEP is often preferred as it does not contain a thiol and does not need to be removed before the maleimide reaction.[7]
-
If using DTT, it must be removed after reduction and before adding the maleimide linker, typically by a desalting column.
-
Flush the reaction vial with an inert gas, seal, and incubate at room temperature for 20-30 minutes.
Protocol 2: Bioconjugation of this compound to a Thiol-Containing Molecule
Materials:
-
Reduced, thiol-containing protein or peptide solution from Protocol 1
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Degassed reaction buffer (e.g., PBS, pH 7.2)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 1-10 mg in 100 µL).[8][9][10]
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound solution to the reduced protein/peptide solution.
-
Flush the reaction vial with inert gas, seal tightly, and mix thoroughly.[8][10]
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.
-
To quench the reaction, excess maleimide can be reacted by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.
Protocol 3: Purification of the PEGylated Bioconjugate
Purification is crucial to remove unreacted PEG linker, unconjugated protein/peptide, and any side products.[5]
Materials:
-
Crude reaction mixture from Protocol 2
-
Appropriate chromatography system (e.g., SEC, IEX) and column
-
Purification buffers
Procedure:
-
Choose a suitable purification method based on the properties of the bioconjugate and contaminants. Size exclusion chromatography (SEC) is often the first choice for separating the larger PEGylated conjugate from smaller unreacted molecules.[]
-
Equilibrate the chromatography column with the appropriate buffer.
-
Load the crude reaction mixture onto the column.
-
Elute the sample and collect fractions.
-
Analyze the fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated product.[3][15]
-
Pool the relevant fractions. The purified conjugate can be stored at 2-8°C for short-term storage or at -20°C or -80°C for long-term storage, potentially with the addition of cryoprotectants like glycerol.
Visualizations
Caption: Experimental workflow for the bioconjugation of a thiol-containing biomolecule with a maleimide-PEG linker.
Caption: Reaction scheme of maleimide-thiol conjugation forming a stable thioether bond.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. gentaur.com [gentaur.com]
- 3. benchchem.com [benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lifetein.com [lifetein.com]
- 11. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 13. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
Synthesizing PROTACs with PEG Linkers: A Detailed Guide for Researchers
Application Notes and Protocols for the design, synthesis, and evaluation of Proteolysis-Targeting Chimeras (PROTACs) utilizing Polyethylene (B3416737) Glycol (PEG) linkers. This document provides a comprehensive resource for researchers, scientists, and drug development professionals on the strategic use of PEG linkers in PROTAC development, complete with detailed experimental protocols and data presentation.
Introduction to PROTAC Technology with PEG Linkers
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery for targeted protein degradation.[1][2] These molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2] This catalytic mechanism allows for the sub-stoichiometric degradation of target proteins, offering a powerful therapeutic alternative to traditional small-molecule inhibitors.[1]
The linker is a critical component that significantly influences the efficacy and physicochemical properties of a PROTAC.[3] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design.[3][4] PEG linkers offer several advantages, including enhanced solubility, improved cell permeability, and the ability to fine-tune the spatial orientation between the two ligands, which is crucial for the formation of a stable and productive ternary complex.[4][5][6] The length and composition of the PEG linker are critical parameters that must be optimized for each specific target and E3 ligase pair to achieve maximal degradation efficacy.[5][6]
General Principles of PROTAC Synthesis with PEG Linkers
The synthesis of PROTACs incorporating PEG linkers is typically a modular process.[5] This involves the separate synthesis or acquisition of the warhead (POI ligand), the E3 ligase ligand, and a bifunctional PEG linker. These components are then sequentially coupled to assemble the final PROTAC molecule.[5] Key synthetic strategies include:
-
Amide Bond Formation: This is a common and robust method for connecting the different components of a PROTAC, often facilitated by standard peptide coupling reagents.[5]
-
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction for the final ligation step. It offers high yields and is tolerant of a wide range of functional groups.[5][7]
-
Solid-Phase Synthesis: This technique can simplify the purification process by immobilizing one of the PROTAC components on a solid support during the synthesis.[5]
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a generic PROTAC using a PEG linker. These are common procedures and may require optimization for specific substrates.
Protocol 1: Synthesis of an Amide-Linked PROTAC
This protocol describes the coupling of a carboxylic acid-functionalized component with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.
Step 1: Amide Coupling of Component A with Amine-PEG-Boc
-
Reagents and Materials:
-
Component A-COOH (e.g., warhead or E3 ligase ligand with a carboxylic acid handle) (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis[5]
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.[5]
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[5]
-
Add Amine-PEGn-Boc to the reaction mixture.[5]
-
Stir the reaction at room temperature overnight.[5]
-
Monitor the reaction progress by LC-MS.[5]
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[5]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.[5]
-
Step 2: Boc Deprotection
-
Procedure:
-
Dissolve the purified Component A-PEGn-Boc in DCM (Dichloromethane).[5]
-
Add TFA (Trifluoroacetic acid) (typically 20-50% v/v) to the solution at 0 °C.[5]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.[5]
-
Monitor the reaction by LC-MS.[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[5] The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.[5]
-
Step 3: Final Amide Coupling
-
Procedure:
-
Follow the procedure outlined in Step 1, using Component A-PEGn-NH2 and Component B-COOH (the other functionalized ligand) as the coupling partners to yield the final PROTAC.[5]
-
Protocol 2: Synthesis of a PROTAC via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to ligate the two parts of the PROTAC.
-
Reagents and Materials:
-
Component A-Alkyne (1.0 eq)
-
Component B-PEGn-Azide (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)[5]
-
-
Procedure:
-
Dissolve Component A-Alkyne and Component B-PEGn-Azide in the chosen solvent system.[5]
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.[5]
-
In another vial, prepare a solution of CuSO4·5H2O in water.[5]
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.[5]
-
Stir the reaction at room temperature for 12-24 hours.[5]
-
Monitor the reaction progress by LC-MS.[5]
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).[5]
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.[5]
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.[5]
-
Data Presentation
The following tables summarize representative quantitative data for PROTACs synthesized with PEG linkers, illustrating the impact of linker length on degradation efficacy.
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
| Data is illustrative and compiled from various sources in the literature.[3] DC50 and Dmax values are cell-line dependent. |
Definitions:
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for PROTAC synthesis and evaluation.
Caption: Catalytic cycle of a PROTAC leading to target protein degradation.[1]
Caption: General workflow for PROTAC synthesis and subsequent evaluation.[1][3]
Conclusion
PEG linkers are indispensable tools in the rational design of effective PROTACs.[3] They provide a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[3][4] While the optimization of linker length and composition often involves iterative synthesis and testing, the protocols and principles outlined in this document provide a solid foundation for the successful development of novel PROTAC-based therapeutics.[2] Advances in structural biology and computational modeling are expected to further illuminate the complex interplay between the linker, the POI, and the E3 ligase, paving the way for the design of PROTACs with superior potency, selectivity, and drug-like properties.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cysteine-Specific Conjugation using Mal-PEG4-Lys(TFA)-NH-m-PEG24
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of proteins and peptides is a cornerstone of modern drug development, enabling the creation of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The reaction between a maleimide (B117702) group and the thiol side chain of a cysteine residue is a widely utilized bioconjugation strategy due to its high selectivity and efficiency under mild reaction conditions.[1][2][3] This document provides detailed application notes and protocols for the use of Mal-PEG4-Lys(TFA)-NH-m-PEG24, a heterobifunctional linker, in conjugating to cysteine residues. This linker is particularly relevant in the synthesis of PROTACs, where precise assembly of a target-binding ligand, an E3 ligase ligand, and a linker is required.[4][5][6]
This compound incorporates a maleimide group for covalent attachment to a cysteine residue, a lysine (B10760008) core for potential further derivatization, and two polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG4 and m-PEG24) to enhance solubility and optimize spatial orientation of the conjugated moieties.
Reaction Mechanism
The conjugation of this compound to a cysteine residue proceeds via a Michael addition reaction. The thiol group of the cysteine acts as a nucleophile, attacking the electron-deficient double bond of the maleimide ring. This results in the formation of a stable thioether bond, covalently linking the PEGylated molecule to the protein or peptide.[1][3] The reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic, and competing reactions with other amino acid side chains, such as lysine, are minimized.[3]
Data Presentation: Reaction Parameters
The following table summarizes key quantitative parameters for a typical conjugation reaction between this compound and a cysteine-containing molecule. These values are starting points and may require optimization for specific applications.
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 10 to 20-fold over the thiol-containing molecule | A sufficient excess ensures complete conjugation and can help drive the reaction to completion, minimizing the amount of unreacted protein or peptide.[7][8] |
| Reaction pH | 7.0 - 7.5 | Maintains the selectivity of the maleimide for thiol groups. Buffers should be free of thiols (e.g., PBS, HEPES).[3][7] |
| Reaction Time | 2 - 4 hours at room temperature, or overnight at 4°C | Longer reaction times at lower temperatures can be beneficial for sensitive proteins.[7] |
| Protein/Peptide Concentration | 1 - 10 mg/mL | This concentration range is generally effective for conjugation reactions. |
| Reducing Agent (Optional) | 10 - 100-fold molar excess of TCEP | If cysteine residues are present as disulfide bonds, a reducing agent like TCEP is required to generate free thiols for conjugation. DTT can also be used but must be removed prior to adding the maleimide reagent.[2] |
Experimental Protocols
Materials
-
This compound
-
Cysteine-containing protein or peptide
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2, or 10-100 mM HEPES buffer, pH 7.0. Ensure the buffer is degassed and thiol-free.[7]
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC), dialysis, or hydrophobic interaction chromatography (HIC) columns.[7][8]
-
Analytical Instruments: UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) for characterization.
Protocol for Conjugation
-
Preparation of the Cysteine-Containing Molecule:
-
Dissolve the protein or peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce the disulfides. Note: If using DTT, it must be removed by dialysis or a desalting column before proceeding.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in a compatible solvent such as DMSO or DMF. For example, a 10 mM stock solution can be prepared.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein/peptide solution.[7]
-
Gently mix the reaction solution and incubate at room temperature for 2-4 hours or overnight at 4°C.[7] Protect the reaction from light if any of the components are light-sensitive.
-
-
Quenching the Reaction:
-
To stop the reaction, add a small molar excess of a quenching reagent like L-cysteine or β-mercaptoethanol to react with any unreacted maleimide groups.
-
-
Purification of the Conjugate:
-
Remove the excess this compound and other small molecules by size-exclusion chromatography (SEC) or dialysis.[7]
-
If separation of the conjugated product from the unconjugated protein/peptide is required, techniques like hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) may be necessary, especially if the mass difference is small.[8]
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation and determine the degree of labeling using SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
Use UV-Vis spectrophotometry to determine the protein concentration.
-
Employ mass spectrometry to confirm the precise mass of the conjugate.
-
Mandatory Visualizations
Caption: Reaction of this compound with a cysteine residue.
Caption: Experimental workflow for cysteine-specific PEGylation.
References
Application Notes and Protocols for Peptide Conjugation with Mal-PEG4-Lys(TFA)-NH-m-PEG24
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the conjugation of a cysteine-containing peptide to the maleimide-functionalized polyethylene (B3416737) glycol (PEG) linker, Mal-PEG4-Lys(TFA)-NH-m-PEG24. PEGylation, the process of covalently attaching PEG chains to therapeutic molecules, is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This specific linker features a maleimide (B117702) group for selective reaction with thiol moieties (such as the side chain of cysteine), a lysine (B10760008) core, and two distinct PEG chains of 4 and 24 repeating units, respectively. The trifluoroacetyl (TFA) protecting group on the lysine's alpha-amine may require removal depending on the desired final structure and application.
The maleimide-thiol reaction is a popular bioconjugation method due to its high selectivity and efficiency under mild, aqueous conditions, typically proceeding at a pH range of 6.5-7.5.[1][2] This reaction results in a stable thioether bond, connecting the peptide to the PEG linker.[3]
These application notes offer a comprehensive guide, including a step-by-step experimental protocol, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow and underlying chemical principles.
Key Experimental Considerations
Successful conjugation of this compound to a peptide requires careful optimization of several parameters. The following table summarizes critical experimental variables and their typical ranges based on established literature.
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Balances reactivity of the thiol group with the stability of the maleimide group. At pH > 7.5, competitive reaction with primary amines can occur.[2] |
| Molar Ratio (PEG:Peptide) | 10:1 to 20:1 | A molar excess of the PEG linker drives the reaction to completion, maximizing the yield of the conjugated peptide.[3][4] |
| Reaction Buffer | Phosphate, HEPES, or Tris buffer | These buffers are effective in the desired pH range and are generally non-reactive with the maleimide and thiol groups. Avoid buffers containing thiols.[5] |
| Reducing Agent (optional) | 10-100x molar excess of TCEP | Tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce any disulfide bonds, ensuring the availability of a free thiol for conjugation.[5] |
| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | The reaction duration can be adjusted based on the reactivity of the specific peptide.[3] |
| Peptide Concentration | 1 - 10 mg/mL | This concentration range is generally suitable for efficient conjugation.[5] |
Experimental Workflow
The overall process for conjugating this compound to a peptide involves several key stages, from preparation of the reactants to purification and characterization of the final product.
Figure 1: Experimental workflow for the conjugation of this compound to a peptide.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for the site-specific PEGylation of a cysteine-containing peptide.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Conjugation Buffer: 100 mM Phosphate Buffer with 150 mM NaCl and 10 mM EDTA, pH 7.2 (degassed)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional)
-
Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine
-
Purification system (e.g., HPLC with a suitable column)
-
Analytical instruments (e.g., Mass Spectrometer, Analytical HPLC)
Procedure:
-
Peptide Preparation:
-
PEG Linker Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
While gently stirring, add the this compound stock solution to the peptide solution to achieve a final molar ratio of 10:1 to 20:1 (PEG linker to peptide).[3]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and protect it from light.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle stirring.[3]
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide groups, add a small molar excess of a thiol-containing reagent such as β-mercaptoethanol or L-cysteine and incubate for an additional 30 minutes.
-
-
Purification of the PEGylated Peptide:
-
Purify the reaction mixture to separate the PEGylated peptide from unreacted peptide, excess PEG linker, and other byproducts. Common purification methods include:
-
Size Exclusion Chromatography (SEC): Effective for separating molecules based on their hydrodynamic radius, which increases upon PEGylation.[]
-
Ion Exchange Chromatography (IEX): Can be used if the PEGylation alters the overall charge of the peptide.[][8]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A widely used method for peptide purification, offering high resolution.[]
-
Ultrafiltration/Diafiltration: Useful for removing low molecular weight impurities.[9][10]
-
-
-
Characterization of the Conjugate:
-
Confirm the identity and purity of the final product using analytical techniques:
-
Mass Spectrometry (MS): To verify the molecular weight of the conjugated peptide.[11]
-
Analytical RP-HPLC: To assess the purity of the conjugate.
-
-
Data Presentation
The following tables provide an example of how to present the quantitative data from the conjugation and characterization experiments.
Table 1: Reaction Conditions and Yield
| Parameter | Value |
| Peptide Concentration | 5 mg/mL |
| Molar Ratio (PEG:Peptide) | 15:1 |
| Reaction Time | 4 hours |
| Temperature | Room Temperature |
| Yield of Purified Conjugate | 75% |
Table 2: Characterization of the Final Product
| Analytical Method | Result |
| Purity (by RP-HPLC) | >95% |
| Expected Molecular Weight (Da) | [Calculate based on peptide and linker MW] |
| Observed Molecular Weight (by MS) | [Experimental value] |
Signaling Pathway and Logical Relationships
The chemical reaction at the core of this protocol is the Michael addition of a thiol to the maleimide double bond.
Figure 2: Logical relationship of reactants and product in the maleimide-thiol conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | - Incomplete reduction of disulfide bonds- Hydrolysis of the maleimide group- Incorrect pH | - Increase the concentration of TCEP or incubation time.- Prepare fresh PEG linker solution immediately before use.- Verify the pH of the conjugation buffer. |
| Multiple Products Observed | - Reaction with other nucleophilic residues- Non-specific binding | - Ensure the reaction pH is below 7.5.- Consider using a different purification method for better separation. |
| Precipitation During Reaction | - Poor solubility of the peptide or conjugate | - Decrease the concentration of the reactants.- Add a small amount of an organic co-solvent (e.g., up to 10% DMSO).[2] |
Conclusion
This protocol provides a robust framework for the successful conjugation of this compound to cysteine-containing peptides. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can generate high-purity PEGylated peptides for a variety of applications in drug development and biomedical research. For long-term storage, it is recommended to store the purified conjugate at -20°C or -80°C, potentially with the addition of cryoprotectants.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. biotium.com [biotium.com]
- 8. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing TCEP for Disulfide Bond Reduction in Maleimide-Based Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective formation of a stable thioether bond between a maleimide (B117702) and a sulfhydryl group is a cornerstone of bioconjugation chemistry, pivotal in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules.[1] Cysteine residues within proteins provide a targetable source of sulfhydryl groups. However, these residues often exist as oxidized disulfide bonds, which are unreactive towards maleimides.[2] Therefore, the effective reduction of these disulfide bonds to free thiols is a critical prerequisite for successful maleimide conjugation.
Tris(2-carboxyethyl)phosphine (TCEP) has emerged as a superior reducing agent for this purpose, offering distinct advantages over traditional thiol-based reductants like dithiothreitol (B142953) (DTT).[3][4] TCEP is odorless, more stable in solution, and effective over a broader pH range.[3][5] Crucially, TCEP is a thiol-free reducing agent, which in many cases, circumvents the need for its removal prior to the addition of the maleimide reagent, streamlining the conjugation workflow.[5][6]
These application notes provide a comprehensive guide to the use of TCEP for disulfide bond reduction and subsequent maleimide conjugation, including detailed protocols, reaction parameters, and troubleshooting advice.
Key Advantages of TCEP in Maleimide Chemistry
-
Odorless and Stable: TCEP is a non-volatile solid with no unpleasant odor, improving the laboratory environment.[3][4] It is more resistant to air oxidation compared to DTT, ensuring more consistent and reproducible results.[3][6]
-
Broad pH Range: TCEP is effective over a wide pH range, typically from 1.5 to 9.0, whereas DTT's reducing power is limited to a pH greater than 7.[4][5][7]
-
Irreversible Reduction: The reaction of TCEP with disulfide bonds is irreversible, driving the equilibrium towards the formation of free thiols.[4][6]
-
Compatibility with Maleimides: In many applications, excess TCEP does not need to be removed before the maleimide conjugation step, as its reaction with maleimides is significantly slower than that of thiol-based reducing agents.[4][6]
Chemical Principles and Workflow
The overall process involves two primary steps: the reduction of the disulfide bond by TCEP to generate free sulfhydryl groups, followed by the Michael addition reaction of the resulting thiol with the maleimide to form a stable thioether linkage.
The mechanism of disulfide reduction by TCEP involves a nucleophilic attack by the phosphorus atom on one of the sulfur atoms of the disulfide bond.[8]
Experimental Protocols
Materials
-
Protein or other biomolecule containing disulfide bonds
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Maleimide-functionalized molecule (e.g., fluorescent dye, drug)
-
Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5.[2] Note: TCEP is less stable in phosphate (B84403) buffers; if used, prepare the TCEP solution immediately before use.[4][9]
-
Degassing equipment (vacuum or inert gas like nitrogen or argon)
-
Anhydrous DMSO or DMF for dissolving maleimide reagents
-
Purification equipment (e.g., size-exclusion chromatography columns, dialysis cassettes)
Protocol 1: General Disulfide Bond Reduction with TCEP
This protocol describes the reduction of disulfide bonds in a protein sample.
-
Prepare the Protein Solution: Dissolve the protein in a degassed reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL.[2]
-
Prepare TCEP Stock Solution: Prepare a 0.5 M stock solution of TCEP-HCl in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).[4] If not for immediate use, it can be stored in aliquots at -20°C.[8]
-
Initiate Reduction: Add the TCEP stock solution to the protein sample to achieve the desired final concentration. A 10-100 fold molar excess of TCEP to the protein is a common starting point.[2] For complete reduction, a concentration of 5-50 mM TCEP is often sufficient.[4][10]
-
Incubation: Incubate the reaction mixture for 20-60 minutes at room temperature.[2] The optimal time may vary depending on the protein and the number of disulfide bonds.
-
Optional Removal of TCEP: While not always necessary, if removal of TCEP is desired, it can be achieved by dialysis or using a desalting column.[11]
Protocol 2: Maleimide Conjugation Following TCEP Reduction
This protocol outlines the conjugation of a maleimide-functionalized molecule to the reduced protein.
-
Prepare Maleimide Stock Solution: Dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 10 mM.[12]
-
Conjugation Reaction: Add the maleimide stock solution to the reduced protein solution to achieve the desired molar ratio. A 10-20 fold molar excess of the maleimide reagent to the protein is a good starting point.[1][12]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.[2][12]
-
Purification: Remove the excess unreacted maleimide reagent and byproducts by size-exclusion chromatography, dialysis, or other suitable purification methods.[1][2]
-
Characterization: Confirm the success of the conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.[1]
Data Presentation: Reaction Parameters
For optimal results, it is crucial to control the reaction conditions. The following tables summarize key parameters for both the TCEP reduction and the maleimide conjugation steps.
Table 1: TCEP Reduction Parameters
| Parameter | Recommended Range | Notes |
| TCEP Concentration | 5-50 mM[4][10] | A 10-100x molar excess to the protein is a good starting point.[2] |
| pH | 1.5 - 9.0[4][5] | Optimal for maleimide reaction is 6.5-7.5.[1][13] |
| Temperature | Room Temperature (20-25°C)[1][2] | Can be performed on ice for sensitive samples.[4] |
| Reaction Time | 20-60 minutes[2] | Can be faster with higher TCEP concentrations.[5] |
| Buffer | Tris, HEPES[2][4] | Avoid phosphate buffers if possible due to TCEP instability.[4][9] |
Table 2: Maleimide Conjugation Parameters
| Parameter | Recommended Range | Notes |
| Maleimide:Protein Molar Ratio | 10-20 fold excess[1][12] | Should be optimized for each specific protein. |
| pH | 6.5 - 7.5[1][13] | Above pH 7.5, reactivity with amines becomes competitive.[1][13] |
| Temperature | Room Temperature (20-25°C) or 4°C[1] | 4°C is recommended for sensitive proteins.[1] |
| Reaction Time | 30 min - 2 hours (RT) or 8-16 hours (4°C)[1] | |
| Buffer | Thiol-free buffers (PBS, Tris, HEPES)[2] |
Troubleshooting and Optimization
-
Incomplete Reduction: If disulfide bonds are not fully reduced, consider increasing the TCEP concentration, extending the incubation time, or slightly increasing the temperature.[4]
-
Low Conjugation Efficiency: This could be due to insufficient reduction, re-oxidation of thiols, or hydrolysis of the maleimide. Ensure the use of degassed buffers and consider performing the reaction under an inert atmosphere.[2] Check the pH of the reaction buffer and ensure the maleimide reagent is fresh.
-
Non-specific Labeling: If the maleimide reacts with other residues like amines, ensure the pH is maintained between 6.5 and 7.5.[1][13]
-
TCEP Interference with Maleimide: Although TCEP reacts slowly with maleimides, at high concentrations, it can compete with the thiol reaction. If this is a concern, TCEP can be removed after the reduction step.[6]
Conclusion
TCEP is a highly effective and user-friendly reducing agent for preparing biomolecules for maleimide conjugation. Its stability, broad pH range, and compatibility with downstream applications make it an invaluable tool for researchers in bioconjugation and drug development. By carefully controlling the reaction parameters outlined in these notes, scientists can achieve efficient and specific labeling of their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Disulfide reduction using TCEP reaction [biosyn.com]
- 6. mstechno.co.jp [mstechno.co.jp]
- 7. agscientific.com [agscientific.com]
- 8. goldbio.com [goldbio.com]
- 9. broadpharm.com [broadpharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. biotium.com [biotium.com]
- 13. vectorlabs.com [vectorlabs.com]
Characterization of Mal-PEG4-Lys(TFA)-NH-m-PEG24 Conjugates by HPLC: An Application Note and Protocol
Abstract
This document provides a detailed methodology for the characterization of Mal-PEG4-Lys(TFA)-NH-m-PEG24, a heterobifunctional PROTAC linker, using reverse-phase high-performance liquid chromatography (RP-HPLC). The protocol outlines sample preparation, HPLC instrumentation and conditions, and data analysis. Representative data are presented to demonstrate the expected chromatographic profile, including retention time and purity assessment. This application note is intended for researchers, scientists, and drug development professionals working with PEGylated molecules and PROTACs.
Introduction
PROteolysis TArgeting Chimeras (PROTACs) are an emerging class of therapeutic agents that utilize the ubiquitin-proteasome system to degrade target proteins.[1] These chimeric molecules are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker plays a critical role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the formation of a stable ternary complex.[2]
This compound is a versatile, PEG-based PROTAC linker. It features a maleimide (B117702) group for covalent linkage to a thiol-containing moiety (e.g., a cysteine residue on a protein ligand), a lysine (B10760008) core, and a long methoxy-terminated polyethylene (B3416737) glycol (m-PEG) chain to enhance solubility and pharmacokinetic properties. The trifluoroacetyl (TFA) protecting group on the lysine side-chain amine allows for further synthetic modifications. Accurate characterization of such linkers is crucial for ensuring the quality and consistency of the final PROTAC conjugate.
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful analytical technique for the separation and quantification of PEGylated molecules. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. For PEGylated compounds, retention is influenced by both the hydrophobicity of the core molecule and the properties of the PEG chain.[3] This application note details a robust RP-HPLC method for the analysis of this compound.
Structural and Logical Representation
The following diagram illustrates the logical relationship of the functional components within the this compound molecule.
Caption: Functional Components of the PROTAC Linker
Experimental Protocols
Sample Preparation
-
Stock Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the compound in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water to prepare a 1 mg/mL stock solution.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Dilute the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a final concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.22 µm syringe filter prior to injection into the HPLC system.
-
HPLC Instrumentation and Conditions
The following HPLC system and parameters are recommended for the analysis of this compound.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm |
Gradient Elution Program
A gradient elution is employed to ensure adequate separation of the main compound from any potential impurities.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 25.0 | 5 | 95 |
| 30.0 | 5 | 95 |
| 30.1 | 95 | 5 |
| 35.0 | 95 | 5 |
Data Presentation and Analysis
The purity of the this compound conjugate is determined by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram.
Hypothetical Results
The following table summarizes the expected chromatographic results for a representative batch of this compound.
| Analyte | Retention Time (min) | Peak Area (%) |
| This compound | 18.5 | 98.2 |
| Impurity 1 | 15.2 | 0.8 |
| Impurity 2 | 20.1 | 1.0 |
Note: The retention time and purity are dependent on the specific HPLC system, column, and experimental conditions. The data presented here are for illustrative purposes only.
Experimental Workflow
The following diagram outlines the general workflow for the HPLC characterization of the this compound conjugate.
Caption: HPLC Analysis Workflow
Discussion
The described RP-HPLC method provides a reliable and reproducible approach for the purity assessment of the this compound PROTAC linker. The use of a C18 stationary phase allows for the effective retention and separation of the relatively hydrophobic molecule. The gradient elution with an acetonitrile/water mobile phase containing TFA ensures sharp peak shapes and good resolution from potential impurities. The acidic nature of the mobile phase is also important for maintaining the stability of the maleimide group during the analysis. It is known that maleimide-thiol adducts are stable in acidic conditions, which are commonly used for purification via preparative HPLC.
The detection wavelength of 220 nm is suitable for the detection of the amide bonds present in the molecule. For more comprehensive characterization, this HPLC method can be coupled with mass spectrometry (LC-MS) to confirm the identity of the main peak and to identify any impurities.
Conclusion
This application note provides a detailed protocol for the characterization of this compound conjugates by RP-HPLC. The method is suitable for quality control and purity assessment in research and drug development settings. The provided tables and diagrams offer a clear and concise overview of the experimental procedure and expected results.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Role of Linkers in PROTACs [axispharm.com]
- 3. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry in the Development of PROTACs and ADCs: A Detailed Guide
The analysis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) by mass spectrometry is a cornerstone of their development, providing critical insights into their structure, function, and efficacy. This document offers detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the characterization of these promising therapeutic modalities.
Application Note 1: Characterization of PROTACs by Mass Spectrometry
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1][2] Mass spectrometry is an indispensable tool for elucidating the mechanism of action and assessing the effectiveness of PROTACs.[3]
Core Applications of Mass Spectrometry in PROTAC Analysis:
-
Ternary Complex Formation: Native mass spectrometry can be used to observe the non-covalent interactions between the PROTAC, the target protein, and the E3 ligase, confirming the formation of the essential ternary complex for activity.[4][5]
-
Quantitative Proteomics: LC-MS/MS-based proteomics workflows are employed to measure the degradation of the target protein in a dose- and time-dependent manner.[6][7] This allows for the determination of key parameters such as the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Selectivity Profiling: Global proteomic analysis helps to identify off-target effects by monitoring the abundance of thousands of proteins in the cell following PROTAC treatment.[6]
-
Ubiquitination Analysis: Mass spectrometry can identify the specific sites of ubiquitination on the target protein, providing mechanistic insights into the degradation process.[3]
Experimental Workflow for PROTAC Analysis
The following diagram outlines a typical workflow for the mass spectrometric analysis of PROTACs.
Protocol: Quantitative Proteomic Analysis of PROTAC-Induced Protein Degradation
This protocol describes a label-free quantification (LFQ) approach to measure changes in protein abundance following PROTAC treatment.
1. Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells in triplicate with varying concentrations of the PROTAC (e.g., 5, 50, and 500 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4 hours).[7]
2. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[3]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a standard assay (e.g., BCA).
3. Protein Digestion:
-
Take a fixed amount of protein (e.g., 15 µg) from each sample.[7]
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.[3][8]
-
Digest the proteins into peptides using a protease such as trypsin.[8]
4. Peptide Cleanup:
-
Desalt the peptide samples using a solid-phase extraction (SPE) method to remove contaminants that can interfere with mass spectrometry analysis.[8]
5. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a UHPLC system.[6][7]
-
LC Parameters: Use a C18 reversed-phase column with a gradient of acetonitrile (B52724) in 0.1% formic acid to separate the peptides.[6][9]
-
MS Parameters: Acquire data in a data-independent acquisition (DIA) or data-dependent acquisition (DDA) mode.[6]
6. Data Analysis:
-
Process the raw MS data using appropriate software (e.g., MaxQuant, Spectronaut).
-
Perform protein identification by searching the spectra against a protein database.
-
Quantify protein abundance using label-free quantification (LFQ) intensities.[3]
-
Identify proteins with significantly altered abundance in PROTAC-treated samples compared to the control.
Quantitative Data Summary: PROTAC-Induced Degradation
| PROTAC | Target Protein | Cell Line | Treatment Conditions | Target Degradation (%) | Reference |
| ARCC-4 | Androgen Receptor | VCaP | 500 nM, 4 hours | >90 | [6][7] |
| MZ1 | BRD4 | Not Specified | ≥5 µM | Significant | [4] |
| AT1 | BRD4 | Not Specified | ≥5 µM | Significant | [4] |
| dBET1 | BET proteins | Jurkat | Various | Dose-dependent | [3] |
Application Note 2: Mass Spectrometry in the Characterization of Antibody-Drug Conjugates (ADCs)
ADCs are a class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload.[10] Mass spectrometry is a powerful tool for the comprehensive characterization of ADCs, ensuring their quality, efficacy, and safety.[11]
Key Applications of Mass Spectrometry in ADC Analysis:
-
Drug-to-Antibody Ratio (DAR) Determination: Native mass spectrometry is a primary method for determining the average DAR and the distribution of different drug-loaded species.[12][13] This is a critical quality attribute (CQA) that directly impacts the ADC's therapeutic window.
-
Intact Mass Analysis: High-resolution mass spectrometry provides the accurate molecular weight of the intact ADC, confirming successful conjugation and identifying any modifications.[14][15]
-
Subunit and Peptide Level Analysis: Analysis of ADC subunits (e.g., light chain and heavy chain) or peptic digests allows for the localization of the conjugation sites and the determination of site occupancy.[16]
-
Analysis of Free Payloads: LC-MS/MS is used to quantify the amount of unconjugated payload in the ADC formulation and to study its stability in biological matrices.[17]
Signaling Pathway: ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for an ADC.
Protocol: Determination of Drug-to-Antibody Ratio (DAR) by Native SEC-MS
This protocol describes the use of size-exclusion chromatography (SEC) coupled to native mass spectrometry for the analysis of ADCs.
1. Sample Preparation:
-
If necessary, deglycosylate the ADC using an enzyme like PNGase F to reduce heterogeneity and simplify the mass spectrum.[10][14]
-
Dilute the ADC sample in a non-denaturing, MS-compatible buffer such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.[12]
2. LC-MS Analysis:
-
LC System: Use a bio-inert LC system to minimize protein adsorption.[14]
-
SEC Column: Employ a size-exclusion column suitable for monoclonal antibodies.[12][14]
-
Mobile Phase: Use an isocratic mobile phase of a volatile buffer like 50 mM ammonium acetate.[12]
-
Mass Spectrometer: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of detecting high mass-to-charge (m/z) ions.[12][14] The instrument should have an extended mass range.[12]
-
MS Settings: Use gentle source conditions (e.g., low cone voltage) to preserve the non-covalent structure of the ADC.[3]
3. Data Analysis:
-
Acquire the mass spectra across the SEC peak corresponding to the ADC.
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by taking the weighted average of the different DAR species based on their relative abundances in the deconvoluted spectrum.
Quantitative Data Summary: ADC Drug-to-Antibody Ratio (DAR) Analysis
| ADC Type | Linkage | Analytical Method | Average DAR | Reference |
| Cysteine-linked | Cysteine | Native SEC-MS | Varies | [12][13] |
| Lysine-linked | Lysine | Native SEC-MS | 3.1 | [14] |
| Trastuzumab emtansine (T-DM1) | Lysine | SEC-QTOF MS | 3.1 | [14] |
| Cysteine-linked Auristatin Conjugate | Cysteine | RPLC-MS | Not specified | [18] |
Disclaimer: The protocols and data presented here are for informational purposes and should be adapted and optimized for specific applications and instrumentation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. refeyn.com [refeyn.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. sciex.com [sciex.com]
- 10. researchgate.net [researchgate.net]
- 11. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. agilent.com [agilent.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. sciex.com [sciex.com]
- 18. researchgate.net [researchgate.net]
Optimizing Maleimide-Based Labeling: A Guide for Researchers
Application Notes and Protocols for Robust and Efficient Bioconjugation
For researchers in drug development and various scientific fields, the precise and efficient labeling of biomolecules is paramount. Maleimide-based chemistry is a cornerstone of bioconjugation, enabling the site-specific attachment of probes, dyes, and drugs to proteins, peptides, and other thiol-containing molecules. This document provides detailed application notes and optimized protocols to ensure successful and reproducible maleimide (B117702) labeling experiments.
Introduction to Maleimide Chemistry
Maleimide reagents are widely used for their high reactivity and specificity towards sulfhydryl (thiol) groups, primarily found in cysteine residues of proteins. The reaction, a Michael addition, forms a stable covalent thioether bond between the maleimide and the thiol.[1][2] This chemoselectivity allows for targeted labeling under mild physiological conditions, preserving the integrity and function of the biomolecule.[1][3]
Key Parameters for Optimal Maleimide Labeling
The success of a maleimide labeling reaction is critically dependent on several experimental parameters. Careful optimization of these conditions is necessary to achieve high labeling efficiency while minimizing side reactions and preserving the functionality of the target molecule.
pH of the Reaction Buffer
The pH of the reaction buffer is the most critical factor influencing the rate and selectivity of the maleimide-thiol reaction.
-
Optimal Range: The ideal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[4][5][6]
-
Mechanism: Within this pH range, the thiol group is sufficiently deprotonated to act as a potent nucleophile, while the maleimide group remains stable.[3]
-
Below pH 6.5: The reaction rate is significantly reduced due to the protonation of the thiol group, which decreases its nucleophilicity.[3]
-
Above pH 7.5: The reaction with primary amines (e.g., lysine (B10760008) residues) becomes competitive, leading to a loss of selectivity.[5][7][8] Furthermore, the maleimide group becomes increasingly susceptible to hydrolysis, forming a non-reactive maleamic acid.[5][9][10] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[5][6]
Reaction Temperature and Time
The rate of the maleimide-thiol reaction is also temperature-dependent.
-
Room Temperature (20-25°C): Reactions are typically performed at room temperature for 1 to 2 hours.[3][6][11] Some protocols suggest the reaction can be complete in as little as 30 minutes.[12][13]
-
4°C: For sensitive proteins, the reaction can be carried out overnight (12-16 hours) at 4°C to minimize potential degradation.[6][8][11]
Buffer Composition
The choice of buffer is crucial to maintain the optimal pH and to avoid interference with the reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS), Tris, and HEPES buffers at concentrations between 10-100 mM are commonly used.[11][14][15]
-
Buffers to Avoid: Buffers containing primary amines (e.g., Tris at higher pH) or thiols (e.g., DTT) should be avoided as they can compete with the target molecule for reaction with the maleimide.[11][16]
Reduction of Disulfide Bonds
For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to conjugation.
-
Reducing Agents:
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is the preferred reducing agent as it is effective over a broad pH range and generally does not need to be removed before the conjugation step.[6][11][12] A 10 to 100-fold molar excess of TCEP is typically used.[11]
-
DTT (Dithiothreitol): DTT can also be used, but any excess must be removed before adding the maleimide reagent, as it contains thiol groups that will react with the maleimide.[17]
-
Molar Ratio of Maleimide to Protein
A molar excess of the maleimide reagent is generally used to drive the reaction to completion.
-
Typical Ratios: A 10 to 20-fold molar excess of the maleimide reagent over the protein is a common starting point.[11][14][18]
-
Optimization: The optimal ratio is highly dependent on the specific protein and the number of available cysteine residues and should be determined empirically. For some applications, lower molar excesses, such as 2:1 or 5:1, have been shown to be effective.[6][13][19]
Summary of Optimal Reaction Conditions
| Parameter | Recommended Condition | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and maleimide stability.[4][5][6] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster kinetics (1-2 hours); 4°C overnight for sensitive proteins.[3][6][8][11] |
| Reaction Time | 30 minutes - 2 hours (RT) or Overnight (4°C) | Reaction completion can vary based on reactants and temperature.[6][8][11][12][13] |
| Buffer | PBS, Tris, HEPES (10-100 mM) | Must be free of primary amines and thiols.[11][14][15] |
| Reducing Agent | TCEP (10-100x molar excess) | Preferred over DTT as it doesn't require removal.[6][11][12] |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | Starting point, requires empirical optimization.[11][14][18] |
Experimental Protocols
General Protocol for Maleimide Labeling of a Thiol-Containing Protein
This protocol provides a general procedure for labeling a protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized reagent (e.g., fluorescent dye, biotin)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2[6]
-
Reducing Agent (optional): TCEP solution
-
Anhydrous DMSO or DMF
-
Desalting column or other purification system
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the Reaction Buffer at a concentration of 1-10 mg/mL.[15] If the buffer contains dissolved oxygen, degas it by vacuum or by bubbling with an inert gas like nitrogen or argon.[15]
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution.[11] Incubate for 20-60 minutes at room temperature.[14][17]
-
Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[11]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point).[3][18] Add the maleimide solution dropwise while gently stirring. Protect the reaction from light, especially when using fluorescent dyes.[8][11]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C.[6][8][11]
-
Purification: Remove the unreacted maleimide reagent using a desalting column, dialysis, or other suitable chromatography method.[6][8][14]
-
Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the conjugated molecule. Calculate the DOL to determine the average number of labels per protein molecule.[11][14]
-
Storage: Store the purified conjugate under appropriate conditions, often at 4°C or frozen at -20°C or -80°C, protected from light. For long-term storage, the addition of a cryoprotectant like glycerol (B35011) or a stabilizer like BSA may be beneficial.[11][14]
Specific Protocol: Labeling an Antibody with a Maleimide Dye
This protocol outlines a more specific procedure for labeling an antibody.
Materials:
-
Antibody (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 7.2-7.4)[14][20]
-
Maleimide-activated fluorescent dye
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO
-
Degassed reaction buffer (e.g., PBS, pH 7.2)
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody solution in the degassed reaction buffer.
-
Reduction of Antibody Hinge Region Disulfides: Add a 10-fold molar excess of TCEP to the antibody solution.[20] Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds in the hinge region, making thiols available for labeling.[14][20]
-
Prepare Dye Solution: While the reduction reaction is proceeding, prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO.[11]
-
Remove Excess TCEP (Optional but Recommended): Although not always necessary, removing excess TCEP can improve labeling consistency. Use a desalting column to exchange the reduced antibody into fresh, degassed reaction buffer.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide dye stock solution to the reduced antibody solution.[18] Mix thoroughly and flush the vial with an inert gas. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[8][14][16]
-
Purification: Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with your desired storage buffer.[18]
-
Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and the dye's maximum absorbance wavelength.[18]
Visualizing the Chemistry and Workflow
Thiol-Maleimide Reaction Pathway
The following diagram illustrates the chemical reaction between a thiol group and a maleimide, resulting in a stable thioether linkage.
Caption: Chemical reaction pathway of thiol-maleimide conjugation.
Experimental Workflow for Maleimide Labeling
This diagram outlines the key steps in a typical maleimide labeling experiment.
Caption: General experimental workflow for maleimide labeling.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low or No Labeling | Maleimide Hydrolysis: Maleimide reagent was exposed to moisture or high pH. | Prepare maleimide stock solution fresh in anhydrous solvent and use immediately.[20] Avoid pH > 7.5.[5][7][8] |
| Buffer Interference: Buffer contains primary amines or thiols. | Use a non-interfering buffer like PBS or HEPES.[11][16] | |
| Insufficient Reduction: Disulfide bonds were not fully reduced. | Increase the concentration of the reducing agent or the incubation time.[16] | |
| Oxidation of Thiols: Free thiols re-oxidized to disulfides. | Degas buffers and consider performing the reaction under an inert atmosphere (N2 or Ar).[14][15][20] | |
| Protein Precipitation | High Degree of Labeling: Over-labeling can alter protein solubility. | Reduce the molar excess of the maleimide reagent.[21] |
| Organic Solvent: High concentration of DMSO or DMF from the maleimide stock solution. | Keep the volume of the organic solvent to a minimum, typically <10% of the final reaction volume.[20] | |
| Non-specific Labeling | High pH: Reaction pH was above 7.5, leading to reaction with amines. | Maintain the reaction pH between 6.5 and 7.5.[5][7][8] |
By carefully controlling these experimental parameters and following the detailed protocols, researchers can achieve robust and reproducible maleimide labeling for a wide range of applications.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. licorbio.com [licorbio.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Saturation Fluorescence Labeling of Proteins for Proteomic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 14. biotium.com [biotium.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. benchchem.com [benchchem.com]
- 17. resources.tocris.com [resources.tocris.com]
- 18. benchchem.com [benchchem.com]
- 19. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting – MDR Research [mdrresearch.nl]
- 20. broadpharm.com [broadpharm.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Maleimide-Thiol Conjugation
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals to troubleshoot and prevent maleimide (B117702) hydrolysis in aqueous buffers during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a problem?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water to form a non-reactive maleamic acid derivative.[1][2] This is a significant issue in bioconjugation because the ring-opened maleimide is unable to react with thiol groups on proteins or other biomolecules, leading to low or no conjugation efficiency.[1][3]
Q2: What are the main factors that influence the rate of maleimide hydrolysis?
A2: The primary factors influencing maleimide hydrolysis are:
-
pH: The rate of hydrolysis increases significantly with increasing pH.[1][4] Alkaline conditions (pH > 7.5) promote the reaction.[2][5]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[4][6]
-
Buffer Composition: While pH is the main driver, some buffer components can influence the reaction rate.[7]
-
N-Substituent: The chemical group attached to the nitrogen atom of the maleimide ring can significantly impact its stability. Electron-withdrawing groups can increase the rate of hydrolysis.[8][9][10]
Q3: How can I minimize maleimide hydrolysis before conjugation?
A3: To minimize hydrolysis of the maleimide reagent before it has a chance to react with the thiol:
-
Control the pH: Perform conjugations at a slightly acidic to neutral pH, ideally between 6.5 and 7.5.[1][11]
-
Prepare Fresh Solutions: Always prepare aqueous solutions of maleimide reagents immediately before use.[3][12] Avoid storing maleimides in aqueous buffers.[1][12]
-
Use Anhydrous Solvents for Storage: For long-term storage, dissolve maleimide reagents in a dry, biocompatible organic solvent such as DMSO or DMF.[1][11]
-
Consider Temperature: If possible, perform the conjugation reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, although this will also slow the conjugation reaction.[5][13]
Q4: Are there maleimide derivatives that are more resistant to hydrolysis?
A4: Yes, several next-generation maleimides have been developed with improved stability:
-
Diiodomaleimides (DIM): These derivatives have been shown to offer rapid bioconjugation with reduced hydrolysis.[14]
-
N-Aryl Maleimides: These can be engineered to produce more stable bioconjugates.[15]
-
Maleimides with Modified N-Substituents: Modifying the group attached to the maleimide nitrogen can improve stability. For example, incorporating a carbamate-protected secondary amine can significantly reduce pre-conjugation hydrolysis.[16]
Q5: My conjugation is complete. Is the resulting bond stable?
A5: The initial thiosuccinimide bond formed between the maleimide and the thiol can be unstable and undergo a retro-Michael reaction, leading to deconjugation.[11][17] This is particularly relevant in vivo where other thiols like glutathione (B108866) can compete.[18][19]
Q6: How can I improve the stability of the final conjugate?
A6: There are two main strategies to stabilize the conjugate after the initial reaction:
-
Thiosuccinimide Ring Hydrolysis: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed under controlled conditions (e.g., by increasing the pH to 8.0-9.2 for a specific duration) to form a stable, ring-opened succinamic acid thioether.[8][9][17][20][21] This product is resistant to the retro-Michael reaction.[17]
-
Transcyclization: For conjugates involving an N-terminal cysteine, a spontaneous intramolecular reaction called transcyclization can occur, forming a stable thiazine (B8601807) structure that is less susceptible to thiol exchange.[19][20]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Maleimide Hydrolysis: The maleimide reagent may have hydrolyzed before reacting with the thiol. | • Prepare fresh maleimide solutions in an anhydrous solvent like DMSO and add to the reaction buffer immediately before starting.[3] • Ensure the reaction buffer pH is between 6.5 and 7.5.[1] • If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for a short period.[3] |
| Incorrect pH: The pH of the reaction buffer is outside the optimal range of 6.5-7.5. | • Adjust the buffer pH to be within the 6.5-7.5 range. At pH below 6.5, the thiol is less reactive, and above 7.5, maleimide hydrolysis and reaction with amines increase.[1][3][5] | |
| Conjugate Instability (Deconjugation) | Retro-Michael Reaction: The thiosuccinimide linkage is reversible, especially in the presence of other thiols. | • After conjugation and purification, intentionally hydrolyze the thiosuccinimide ring to form a more stable succinamic acid thioether. This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.0-9.2).[8][9][17][21] |
| Thiol Exchange: In a biological environment, thiols like glutathione can displace the conjugated molecule. | • Utilize "self-hydrolyzing" maleimides that incorporate a basic group to catalyze the hydrolysis of the thiosuccinimide ring immediately after conjugation, preventing deconjugation.[17][22] • Consider using next-generation maleimides that form more stable linkages.[14] |
Quantitative Data Summary
Table 1: Half-life of N-substituted Maleimides at pH 7.4
| N-Substituent | Half-life (t₁/₂) | Reference |
| Dibromomaleimide | 17.9 min | [14] |
| N-phenyl maleimide | ~55 min | [9] |
| N-(p-fluorophenyl) maleimide | 28 min | [9] |
Table 2: Hydrolysis of Thiosuccinimide Conjugates at pH 7.4, 37°C
| N-Substituent of Original Maleimide | Half-life (t₁/₂) of Hydrolysis | Reference |
| N-alkyl | 27 hours | [9] |
| N-aryl | 1.5 hours | [9] |
| N-fluorophenyl | 0.7 hours | [9] |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
-
Prepare Protein Solution: Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., 10-100 mM Phosphate, Tris, or HEPES) at a pH of 7.0-7.5.[13]
-
Prepare Maleimide Solution: Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous solvent like DMSO to create a stock solution.[23]
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a common starting point).[13] Perform the reaction for 2 hours at room temperature or overnight at 4°C.[5][13]
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[3]
-
Purification: Remove excess unreacted maleimide and other reagents using size-exclusion chromatography (SEC) or dialysis.[3][20]
Protocol 2: HPLC-Based Assay for Conjugate Stability
This protocol can be used to assess the stability of a maleimide-thiol conjugate in the presence of a competing thiol like glutathione (GSH).[18]
-
Prepare Conjugate: Prepare the bioconjugate as described in Protocol 1 and purify it.
-
Prepare Solutions:
-
Prepare a stock solution of the purified bioconjugate in PBS (pH 7.4) at 1 mg/mL.
-
Prepare a stock solution of L-Glutathione (reduced) in PBS at 100 mM.
-
-
Incubation:
-
In a microcentrifuge tube, mix the bioconjugate and glutathione stock solutions to final concentrations of 0.5 mg/mL and 10 mM, respectively.
-
Prepare a control sample with the bioconjugate in PBS without glutathione.
-
Incubate both samples at 37°C.[18]
-
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each tube.[18]
-
HPLC Analysis:
-
Analyze the aliquots using reverse-phase HPLC with a C4 or C8 column suitable for protein analysis.
-
Use a suitable gradient of 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in acetonitrile (B52724) (Mobile Phase B).
-
Monitor the absorbance at 280 nm (for the protein) and a wavelength appropriate for the conjugated molecule if it has a chromophore.[18]
-
-
Data Analysis: Integrate the peak area of the intact bioconjugate at each time point and calculate the percentage remaining relative to the t=0 sample. Plot the percentage of intact conjugate versus time to determine the stability profile.[18]
Visualizations
Caption: The pathway of maleimide hydrolysis to a non-reactive form.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. kinampark.com [kinampark.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. researchgate.net [researchgate.net]
- 23. biotium.com [biotium.com]
Optimizing PROTAC Linker Length for Efficiency: A Technical Support Center
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered when optimizing the linker component of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that users may encounter during their PROTAC design and experimentation, presented in a question-and-answer format.
Q1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein. What are the possible reasons?
A2: This is a common challenge in PROTAC development. Several factors could be contributing to this issue:
-
Suboptimal Linker Length: Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex.[1] The spatial orientation of the target protein and E3 ligase is critical for ubiquitination. A linker that is too short may cause steric hindrance, while a linker that is too long might lead to an unstable and overly flexible ternary complex, preventing efficient ubiquitination.[2]
-
Inefficient Ternary Complex Formation: The formation of a stable ternary complex is essential for PROTAC efficacy.[3] The linker's length, composition, and attachment points are critical for the geometry of this complex.[3]
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular targets.[4][5]
-
Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, resulting in intracellular concentrations that are too low to induce degradation.[1]
-
"Unproductive" Ternary Complex: A stable ternary complex does not always guarantee efficient degradation. The geometry of the complex might not be optimal for the E3 ligase to ubiquitinate the target protein.[5]
Solutions:
-
Synthesize a library of PROTACs with varying linker lengths. This is the most direct way to address the issue of suboptimal linker length.[1] Even small changes in linker length can have a significant impact on degradation efficacy.[1]
-
Evaluate ternary complex formation directly. Use biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET™ to assess the formation and stability of the ternary complex.[1][5][6]
-
Modify the linker composition. Introducing more rigid elements (e.g., piperazine, triazole rings) or flexible elements (e.g., PEG, alkyl chains) into the linker can alter the conformational dynamics and potentially lead to a more productive ternary complex.[1][7]
-
Assess cell permeability and efflux. Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.[1]
Q2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window. What is the hook effect and how can I address it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][4] This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that prevent the formation of the productive ternary complex required for degradation.[1][4][8]
Solutions:
-
Careful Dose-Response Studies: Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.[1][4]
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, thus mitigating the hook effect.[1][4] This can be achieved by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase.[1]
-
Use Biophysical Assays: Techniques like TR-FRET, SPR, or ITC can help you understand the binding dynamics and cooperativity of your system, which can inform linker redesign to reduce the hook effect.[4]
Q3: How does linker composition, beyond length, affect PROTAC performance?
A3: Linker composition plays a significant role in a PROTAC's overall performance by influencing its solubility, cell permeability, and metabolic stability.[1][9]
-
Flexible Linkers (e.g., PEG, alkyl chains): These are the most common motifs.[7][10] Polyethylene glycol (PEG) linkers can improve hydrophilicity and water solubility, while alkyl chains are hydrophobic.[7]
-
Rigid Linkers (e.g., piperazine, piperidine, triazole rings): These can enhance conformational stability and are often used to fine-tune the spatial orientation of the two ligands.[7] Triazole-containing linkers are metabolically stable and can be synthesized via "click chemistry".[]
-
Attachment Points: The site where the linker is attached to the warhead and the E3 ligase ligand is also crucial for retaining maximal binding affinity and achieving a productive ternary complex orientation.[9][12]
Data Presentation: Quantitative Impact of Linker Length
The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy, as measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation [13][14]
| PROTAC Compound | Linker Length (atoms) | DC50 | Dmax |
| PROTAC 11 | 9 | >10 µM | <20% |
| PROTAC 12 | 12 | ~1 µM | ~80% |
| PROTAC 13 | 16 | ~100 nM | >90% |
| PROTAC 14 | 19 | >1 µM | ~60% |
| PROTAC 15 | 21 | >10 µM | <40% |
Note: A 16-atom linker was found to be optimal for ERα degradation in this study.[13][14]
Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [15][16]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Note: A clear "sweet spot" for linker length is observed, with a 21-atom linker being the most potent.[15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides.
Protocol 1: Western Blot for PROTAC-Induced Degradation[17]
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with a range of PROTAC concentrations for a predetermined amount of time (e.g., 24 hours).[17][18] Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[19]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against PROTAC concentration to determine DC50 and Dmax values.[19]
-
Protocol 2: Ternary Complex Formation Assay using NanoBRET™[5][6][20]
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.
Materials:
-
Cells expressing NanoLuc®-fused target protein and HaloTag®-fused E3 ligase component (e.g., VHL or CRBN).[20]
-
PROTAC compound
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer with 460 nm and 618 nm filters
Procedure:
-
Cell Preparation: Seed the engineered cells in a suitable microplate.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.[5]
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[5]
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[5]
-
Protocol 3: In Vitro Ubiquitination Assay[21][22]
Objective: To determine if the target protein is ubiquitinated in the presence of the PROTAC.
Materials:
-
Recombinant target protein, E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Ubiquitin
-
ATP
-
PROTAC compound
-
Reaction buffer
-
SDS-PAGE and Western blot reagents
-
Anti-ubiquitin antibody and anti-target protein antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the target protein.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).
-
Quenching and Analysis: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Western Blot: Perform SDS-PAGE and Western blotting as described in Protocol 1. Probe one membrane with an antibody against the target protein to observe a laddering pattern indicative of polyubiquitination. Probe another membrane with an anti-ubiquitin antibody to confirm the presence of high molecular weight ubiquitinated species.
Visualizations
The following diagrams illustrate key concepts and workflows in PROTAC linker optimization.
Caption: The mechanism of PROTAC-induced protein degradation.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: The "Hook Effect" at high PROTAC concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Ternary Complex Formation [promega.kr]
Preventing thiol oxidation during bioconjugation reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to thiol oxidation during bioconjugation reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or no conjugation efficiency?
Answer:
Low conjugation efficiency in thiol-maleimide reactions can be attributed to several factors, primarily concerning the availability of reactive thiols and the stability of the maleimide (B117702) reagent.
-
Potential Cause 1: Thiol Oxidation. Free thiol (sulfhydryl) groups are susceptible to oxidation, leading to the formation of disulfide bonds (R-S-S-R) which are unreactive with maleimides.[1] This process can be catalyzed by divalent metal ions and exposure to oxygen.[1][2]
-
Solution:
-
Reduce Disulfide Bonds: Prior to conjugation, treat your protein or peptide with a reducing agent to cleave any existing disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred choice as it is stable, effective, and does not need to be removed before adding the maleimide reagent.[1][2] Dithiothreitol (DTT) is also effective but must be removed post-reduction to prevent it from reacting with your maleimide compound.[1][2]
-
Prevent Re-oxidation: Work with degassed buffers to minimize dissolved oxygen.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also significantly reduce oxidation.[2]
-
Chelate Metal Ions: Include a chelating agent like EDTA (1-5 mM) in your reaction buffers to sequester metal ions that can catalyze thiol oxidation.[2]
-
-
-
Potential Cause 2: Maleimide Hydrolysis. The maleimide ring is prone to hydrolysis, especially at neutral to alkaline pH, which renders it inactive and unable to react with thiols.[1][3]
-
Solution:
-
Fresh Reagents: Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the aqueous reaction buffer immediately before initiating the conjugation.[1][3]
-
pH Control: If aqueous storage of a maleimide-functionalized molecule is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short durations.[1]
-
Optimal Reaction pH: Perform the conjugation reaction within a pH range of 6.5-7.5. This range is a compromise between minimizing maleimide hydrolysis and ensuring the thiol group is sufficiently in its reactive thiolate anion form.[1][4]
-
-
Question 2: My thiol-containing compound re-oxidizes after I remove the reducing agent. How can I prevent this?
Answer:
This is a common challenge, especially when using thiol-based reducing agents like DTT that must be removed before conjugation.
-
Strategy 1: Use a Non-Thiol Reducing Agent. Switch to TCEP. It is more resistant to air oxidation and, because it lacks a thiol group, it does not compete with your target molecule for reaction with the maleimide and does not need to be removed.[2][5]
-
Strategy 2: Minimize Exposure to Oxygen. After removing the reducing agent (e.g., DTT via a desalting column), proceed with the conjugation step immediately.[2] Use degassed buffers for all steps following the reduction and consider working under an inert atmosphere (nitrogen or argon).[2]
-
Strategy 3: Include a Chelator. Always include 1-5 mM EDTA in your buffers to chelate trace metal ions that catalyze oxidation.[2]
Question 3: I'm observing unexpected side products or heterogeneity in my final conjugate. What is happening?
Answer:
Side reactions can compromise the homogeneity and stability of your bioconjugate.
-
Potential Cause 1: Reaction with Amines. While maleimides are highly selective for thiols at pH 6.5-7.5, their reactivity with primary amines (e.g., the N-terminus or lysine (B10760008) residues) increases at pH values above 7.5.[3]
-
Potential Cause 2: Thiazine (B8601807) Rearrangement. If you are conjugating to a peptide or protein with a cysteine at the N-terminus, the initial thioether bond can undergo a rearrangement to form a stable six-membered thiazine ring.[3][6] This is more prominent at neutral or higher pH.[1]
-
Solution: If possible, avoid using biomolecules with an N-terminal cysteine.[6] Alternatively, performing the conjugation at a more acidic pH (e.g., pH 5.0) can prevent this by keeping the N-terminal amine protonated and less nucleophilic.[1][6] Acetylation of the N-terminus is another strategy to block this side reaction.[1][6]
-
-
Potential Cause 3: Retro-Michael Reaction (Thiol Exchange). The thioether bond formed by the maleimide-thiol reaction is reversible. In a thiol-rich environment, such as in vivo where glutathione (B108866) is abundant, the conjugated molecule can be transferred to other thiols, leading to loss of the payload from the intended target.[3]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for thiol-maleimide conjugation? The optimal pH is between 6.5 and 7.5.[1][4] Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate form.[1] Above pH 7.5, side reactions with amines become more likely, and the maleimide group itself is more susceptible to hydrolysis.[3]
Q2: Which reducing agent is better, TCEP or DTT? TCEP is often preferred for thiol-maleimide conjugations. It is a more stable, non-thiol-based reducing agent, so it does not compete with the target thiol and does not need to be removed prior to adding the maleimide reagent.[2][5] DTT is a strong reducing agent but contains thiol groups and must be completely removed after reduction and before conjugation, which adds a step and a risk of re-oxidation.[1][2]
Q3: How can I quantify the number of free thiols in my protein sample? Ellman's reagent (DTNB) is commonly used to quantify free sulfhydryl groups. The reaction of DTNB with a free thiol produces a colored product that can be measured by absorbance at 412 nm.[1]
Q4: How do I quench the conjugation reaction? To stop the reaction and consume any excess maleimide reagent, you can add a small molecule thiol like cysteine, 2-mercaptoethanol, or DTT.[1][2]
Q5: How should I store my maleimide reagents? Maleimide reagents should be stored desiccated at -20°C. For solutions, prepare them fresh in an anhydrous solvent like DMSO or DMF.[3] Unused stock solutions in anhydrous solvent can typically be stored at -20°C for up to a month.
Data Presentation
Table 1: Comparison of Common Reducing Agents
| Feature | TCEP (tris(2-carboxyethyl)phosphine) | DTT (dithiothreitol) |
| Chemical Nature | Non-thiol, phosphine-based | Thiol-based |
| Optimal pH | Effective over a broad pH range | Optimal at pH > 7 |
| Odor | Odorless | Strong, unpleasant odor |
| Air Oxidation | Resistant to air oxidation | Prone to air oxidation |
| Compatibility with Maleimides | Compatible; does not react with maleimides | Incompatible; reacts with maleimides |
| Need for Removal | No, can be used in a one-pot reaction | Yes, must be removed before conjugation |
Table 2: Influence of pH on Thiol-Maleimide Reaction
| pH Range | Reaction Rate | Key Considerations |
| < 6.5 | Slow | Thiol group is mostly protonated (R-SH), reducing its nucleophilicity.[1] |
| 6.5 - 7.5 | Optimal | Good balance between reactive thiolate (R-S⁻) concentration and maleimide stability.[1][4] High selectivity for thiols over amines.[3] |
| > 7.5 | Fast | Increased rate of maleimide hydrolysis.[1] Increased reactivity with primary amines (e.g., lysine), reducing selectivity.[3] |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction with TCEP (One-Pot Method)
-
Prepare Protein Solution: Dissolve the protein/peptide to be conjugated in a degassed buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5. The buffer should contain 1-5 mM EDTA.
-
Add TCEP: Prepare a fresh stock solution of TCEP. Add TCEP to the protein solution to a final concentration of 5-50 mM. A 10- to 100-fold molar excess of TCEP over the protein is a common starting point.[2]
-
Incubate: Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it, and incubate at room temperature for 30-60 minutes.[1][2]
-
Proceed to Conjugation: The reduced protein solution can now be used directly for the conjugation reaction without removing the TCEP.
Protocol 2: Disulfide Bond Reduction with DTT and Removal
-
Prepare Protein Solution: Dissolve the protein/peptide in a degassed buffer (pH 7.0-7.5) containing 1-5 mM EDTA.
-
Add DTT: Add DTT to the protein solution to a final concentration of 10-100 mM. A 10-100 fold molar excess is typical.[1]
-
Incubate: Incubate the mixture at room temperature for 30-60 minutes.
-
Remove DTT: Immediately after incubation, remove the excess DTT using a desalting column (e.g., PD-10) that has been pre-equilibrated with a degassed conjugation buffer (pH 6.5-7.5, with EDTA).[2]
-
Proceed to Conjugation: Use the purified, reduced protein immediately in the conjugation reaction to minimize re-oxidation.
Protocol 3: General Thiol-Maleimide Conjugation
-
Prepare Reagents: Have the reduced, purified protein/peptide ready in a degassed conjugation buffer (pH 6.5-7.5 with 1-5 mM EDTA). Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Initiate Reaction: Add the maleimide stock solution to the protein solution while gently stirring. A 10- to 20-fold molar excess of the maleimide reagent is a common starting point, but this should be optimized.[1]
-
Incubate: Protect the reaction from light (especially if using fluorescent dyes) and incubate at room temperature for 2 hours or at 4°C overnight.[1][2] Gentle mixing can be beneficial.
-
Quench Reaction (Optional): To consume excess maleimide, add a small molecule thiol like cysteine to the reaction mixture.[2]
-
Purify Conjugate: Purify the final conjugate to remove excess reagents and byproducts using an appropriate method such as size exclusion chromatography (SEC), dialysis, or affinity chromatography.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 5. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. bachem.com [bachem.com]
Mal-PEG4-Lys(TFA)-NH-m-PEG24 degradation pathway in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cellular degradation of Mal-PEG4-Lys(TFA)-NH-m-PEG24.
Frequently Asked Questions (FAQs)
Q1: What is the expected cellular uptake mechanism for this compound?
A1: Due to its size and hydrophilic nature conferred by the PEG chains, this compound is primarily taken up by cells through endocytosis.[1][2] The specific endocytic pathway (e.g., clathrin-mediated endocytosis, macropinocytosis) can vary depending on the cell type and experimental conditions. PEGylation can sometimes influence the rate of internalization.[1]
Q2: What is the primary degradation pathway for this compound within the cell?
A2: Following endocytosis, the molecule is trafficked through the endo-lysosomal pathway.[3][4] The primary degradation is expected to occur in the lysosomes, which contain a host of hydrolytic enzymes and have an acidic environment. The degradation will likely proceed in several steps: cleavage of the maleimide-thiol linkage, and breakdown of the PEG chains and the central lysine (B10760008) core.
Q3: How stable is the maleimide (B117702) linkage to a thiol (e.g., cysteine on a protein) inside a cell?
A3: The thiosuccinimide linkage formed between the maleimide group and a thiol is known to be potentially unstable in biological environments.[1][5][6] It can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione, which is abundant in the cytoplasm.[7][8]
Q4: Can the stability of the maleimide-thiol linkage be improved?
A4: Yes. The stability of the thiosuccinimide linkage can be significantly enhanced through hydrolysis of the succinimide (B58015) ring.[2][5][6] This ring-opening reaction forms a stable maleamic acid derivative that is resistant to the retro-Michael reaction.[1][5] This hydrolysis can be promoted by incubating the conjugate at a slightly basic pH (e.g., pH 8-9) after the initial conjugation reaction.[1] Some maleimide derivatives are designed to self-hydrolyze at physiological pH.[2][5]
Q5: Are the PEG chains expected to be degraded inside the cell?
A5: While PEG is generally considered biocompatible and relatively resistant to degradation, some level of metabolism, particularly of shorter PEG chains, can occur.[3] The primary mechanism of PEG degradation in a cellular context is likely oxidative, potentially involving cytochrome P450 enzymes. Following uptake, PEGylated molecules are often localized to lysosomes, where they can be subject to enzymatic degradation over time.[3]
Q6: What happens to the Lys(TFA)-NH-m-PEG24 core after the maleimide group has reacted or been cleaved?
A6: The lysine derivative core, being a peptide-like structure, is expected to be degraded by proteases and peptidases within the lysosome into smaller, non-functional components.
Troubleshooting Guides
Problem 1: Low or no cellular uptake of the molecule.
| Possible Cause | Troubleshooting Step |
| Cell type has low endocytic activity. | Use a positive control known to be taken up by the specific cell line to verify endocytic competency. Consider using a different cell line with higher endocytic capacity. |
| PEG chains are sterically hindering interaction with the cell surface. | This is a known effect of PEGylation, sometimes referred to as the "PEG stealth effect".[9] While challenging to overcome without redesigning the molecule, increasing the incubation time or concentration may enhance uptake. |
| Inaccurate quantification of cellular uptake. | Ensure that the detection method (e.g., fluorescence, radioactivity) is properly calibrated and that background signal is appropriately subtracted. Use multiple methods for quantification if possible. |
Problem 2: Rapid loss of conjugated payload in cell culture media or cell lysate.
| Possible Cause | Troubleshooting Step |
| Retro-Michael reaction leading to deconjugation. | This is a likely cause, especially if the payload is conjugated via a thiol-maleimide bond.[1][10] To confirm, analyze the cell culture supernatant for the presence of the free payload. |
| Instability of the thiosuccinimide linkage. | To mitigate this, consider a post-conjugation hydrolysis step (e.g., incubation at pH 8-9) to stabilize the linkage by opening the succinimide ring.[1][6] Alternatively, use a maleimide derivative designed for enhanced stability.[5][11] |
| Enzymatic cleavage in the extracellular medium. | If using serum-containing media, proteases in the serum may degrade the molecule or a conjugated protein. Perform stability studies in serum-free vs. serum-containing media to assess this. |
Problem 3: Difficulty in detecting and quantifying degradation products.
| Possible Cause | Troubleshooting Step |
| Degradation products are below the limit of detection. | Concentrate the cell lysate or media samples before analysis. Optimize the sensitivity of your analytical method (e.g., mass spectrometry parameters). |
| Degradation products are heterogeneous. | The degradation of PEG chains can result in a wide range of molecular weights, making detection by a single method challenging. Employ a combination of analytical techniques such as LC-MS/MS for identification and size-exclusion chromatography (SEC) for observing shifts in molecular weight.[12][13][14] |
| Lack of appropriate analytical standards. | If possible, synthesize potential degradation products to serve as standards for your analytical method. This will aid in the identification and quantification of the metabolites. |
Data Presentation
Table 1: Factors Influencing the Stability of the Thiol-Maleimide Linkage
| Factor | Effect on Stability | Rationale | Reference(s) |
| pH | Decreased stability at higher pH | The retro-Michael reaction is base-catalyzed. | [1] |
| Temperature | Decreased stability at higher temperatures | Accelerates the rate of the retro-Michael reaction. | [1] |
| Presence of Thiols (e.g., Glutathione) | Decreased stability | Promotes thiol exchange reactions following the retro-Michael reaction. | [7][8] |
| Succinimide Ring Hydrolysis | Increased stability | The resulting maleamic acid thioether is not susceptible to the retro-Michael reaction. | [2][5][6] |
| Maleimide N-Substituents | Can be modulated | Electron-withdrawing groups can accelerate stabilizing ring hydrolysis. | [6][11] |
Experimental Protocols
Protocol 1: Cellular Uptake and Trafficking Analysis by Confocal Microscopy
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Labeling: Synthesize a fluorescently labeled version of this compound.
-
Incubation: Treat cells with the fluorescently labeled molecule at a predetermined concentration for various time points (e.g., 30 min, 1h, 4h, 24h).
-
Lysosomal Staining: In the last 30-60 minutes of incubation, add a lysosomal marker (e.g., LysoTracker™) to the media.
-
Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound molecule.
-
Fixation (Optional): Cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature.
-
Imaging: Acquire images using a confocal microscope. The colocalization of the fluorescently labeled molecule with the lysosomal marker will indicate its trafficking to the lysosome.
Protocol 2: Analysis of Maleimide-Thiol Linkage Stability using LC-MS
-
Sample Preparation:
-
Cell Lysate: After incubating cells with the molecule, wash the cells with PBS, and lyse them using a suitable lysis buffer.
-
Cell Culture Media: Collect the cell culture supernatant at various time points.
-
-
Protein Precipitation: Add cold acetonitrile (B52724) to the lysate or media samples to precipitate proteins. Centrifuge and collect the supernatant.
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography-mass spectrometry (LC-MS/MS) system.[12][13]
-
Use a suitable reversed-phase column for separation.
-
Develop a gradient elution method to separate the intact molecule from its deconjugated or degraded products.
-
Set up the mass spectrometer to detect the parent mass of the intact molecule and the expected masses of the cleaved payload and the remaining PEG-Lys core.
-
-
Data Analysis: Quantify the peak areas corresponding to the intact molecule and its degradation products over time to determine the rate of degradation.
Signaling Pathways and Workflows
Caption: Intracellular trafficking and degradation pathway of this compound.
Caption: Competing pathways for the thiosuccinimide linkage: degradation vs. stabilization.
Caption: Troubleshooting workflow for low maleimide-thiol conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Journey of Poly(ethylene Glycol) in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aggregation of polyethylene glycol polymers suppresses receptor-mediated endocytosis of PEGylated liposomes - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cell Permeability of PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PEGylated PROTACs.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the experimental validation of PEGylated PROTACs.
Question 1: My PEGylated PROTAC is potent in biochemical assays but shows weak or no activity in cell-based degradation assays. What is the likely problem?
Answer: A significant drop in potency between biochemical and cellular assays often points to poor cell permeability.[1][2] PROTACs, especially those with PEG linkers, are often large molecules with a high polar surface area, which hinders their ability to passively diffuse across the lipophilic cell membrane to reach their intracellular targets.[1][3][4]
Troubleshooting Workflow:
-
Confirm Target Engagement in Cells: Before focusing solely on permeability, verify that the PROTAC can bind its target protein and the E3 ligase inside the cell.
-
Assess Cell Permeability: Directly measure the ability of your PROTAC to cross the cell membrane using established assays.
-
Investigate Endosomal Trapping: Consider the possibility that the PROTAC enters the cell but becomes trapped in endosomes, preventing it from reaching its cytosolic targets.
-
Optimize PROTAC Structure: If permeability is confirmed as the issue, rationally modify the PROTAC structure to improve its drug-like properties.
Below is a diagram illustrating a typical troubleshooting workflow when a PROTAC shows poor cellular activity.
Caption: A stepwise guide to diagnosing poor cellular efficacy of PROTACs.
Question 2: How can I quantitatively measure the cell permeability of my PEGylated PROTAC?
Answer: Several in vitro assays are standard for assessing PROTAC permeability. The two most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.[3][5]
-
PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[3][5] It is cost-effective for early screening.[3]
-
Caco-2 Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[3][5] It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[3]
Table 1: Comparison of Permeability Assays
| Assay | Principle | Throughput | Biological Complexity | Information Provided |
| PAMPA | Passive diffusion across an artificial lipid bilayer.[3][6] | High | Low (cell-free) | Apparent Permeability (Papp) for passive transport.[3] |
| Caco-2 | Transport across a monolayer of human intestinal cells.[3][5] | Medium | High (models human absorption) | Papp for various transport routes, Efflux Ratio (ER).[3] |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of a PROTAC.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreenIP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
LC-MS/MS for quantification
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow it to impregnate the filter for at least 5 minutes.[1]
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (like DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (<1%).[1]
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.[1] Carefully place the donor plate into the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).[1]
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp in cm/s) using the appropriate formula.
Question 3: My PROTAC has poor permeability. What structural modifications can I make to the PEG linker to improve it?
Answer: Optimizing the linker is a key strategy for improving PROTAC permeability.[7] While PEG linkers enhance solubility, they can also increase polarity and molecular size, which are detrimental to passive diffusion.[8][9]
Strategies for Linker Optimization:
-
Shorten the Linker: Reducing the number of PEG units can decrease molecular weight and polar surface area.[9][10] Studies have shown that for some PROTAC series, permeability was reduced by half with the addition of just one or two PEG units.[10]
-
Replace PEG with Alkyl or Rigid Linkers: Replacing a flexible PEG linker with a more rigid alkyl or a 1,4-disubstituted phenyl ring can significantly improve cellular permeability by reducing the molecule's polarity and flexibility.[7]
-
Introduce Intramolecular Hydrogen Bonds (IMHBs): Designing the linker to promote IMHBs can help the PROTAC adopt a more compact, "folded" conformation.[7][11] This "chameleonic" behavior shields polar groups in the lipid environment of the cell membrane, effectively reducing the polar surface area and improving permeability.[11][12][13]
-
Amide-to-Ester Substitution: Replacing amide bonds within the linker with esters can reduce the hydrogen bond donor (HBD) count, which has been shown to improve permeability and cellular activity.[14]
Table 2: Impact of Linker Modification on Permeability
| Modification Strategy | Rationale | Example PROTAC Series | Observed Outcome | Reference |
| Shorten PEG Linker | Reduces MW and PSA. | VHL-based PROTACs | 2-fold decrease in permeability with 1-2 extra PEG units. | [10] |
| Replace PEG with Alkyl | Decreases polarity. | BRD4 PROTACs | Replacing PEG with a phenyl ring significantly improved permeability. | [7] |
| Promote IMHBs | Folds molecule, shields polar surface area. | CRBN-based PROTACs | High permeability correlated with folded conformations. | [11] |
| Amide-to-Ester Swap | Reduces HBD count. | BET degraders | Ester-containing PROTACs were more potent due to enhanced permeability. | [14] |
The diagram below illustrates the concept of how intramolecular hydrogen bonding can help a linear, polar PROTAC adopt a more compact, membrane-compatible conformation.
Caption: A PROTAC transitions from an extended to a folded state to cross the cell membrane.
Question 4: My PROTAC has adequate permeability (from PAMPA), but still fails to degrade its target. Could it be trapped somewhere in the cell?
Answer: Yes. Even if a PROTAC can cross the outer cell membrane, it may be sequestered in endosomes through endocytosis.[15] This "endosomal trapping" prevents the PROTAC from reaching the cytosol, where the target protein and E3 ligases reside, thereby limiting its efficacy.[15] This is a particular concern for large molecules or those that enter the cell via active uptake mechanisms rather than passive diffusion.
Troubleshooting Endosomal Trapping:
-
Co-localization Imaging: Use confocal microscopy to determine if your PROTAC co-localizes with endosomal or lysosomal markers. This typically requires a fluorescently labeled version of your PROTAC.
-
Endosomal Escape Moieties: Modify the PROTAC by incorporating chemical motifs designed to disrupt endosomal membranes. For example, tertiary amines can act as a "proton sponge," leading to osmotic swelling and rupture of the endosome, releasing the PROTAC into the cytosol.[15][16]
Experimental Protocol: Co-localization Microscopy
Materials:
-
Fluorescently-labeled PROTAC (e.g., conjugated to a fluorophore like FITC or TAMRA)
-
Cells plated on glass-bottom dishes
-
Endosomal/lysosomal stain (e.g., LysoTracker™ Red)
-
Confocal microscope
Methodology:
-
Cell Treatment: Treat cells with the fluorescently-labeled PROTAC for a desired time period (e.g., 2-4 hours).
-
Staining: In the final 30-60 minutes of incubation, add the LysoTracker™ stain to the cell media according to the manufacturer's protocol.
-
Imaging: Wash the cells with fresh media or PBS. Image the cells using a confocal microscope, capturing separate images for the PROTAC's fluorescence channel and the LysoTracker™ channel.
-
Analysis: Merge the images. Areas of yellow/orange in the merged image indicate co-localization, suggesting the PROTAC is trapped within endosomes or lysosomes.
This technical guide provides a starting point for addressing the complex issue of PEGylated PROTAC cell permeability. Successful PROTAC design requires a multi-parameter optimization approach, balancing permeability with other critical factors like solubility, target binding, and ternary complex formation.[8][17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. Permeability Assay - Profacgen [profacgen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Ionizable Nano-PROTAC Overcomes Endosomal Entrapment for Enhanced LRG1 Degradation and Tumor Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Mal-PEG4-Lys(TFA)-NH-m-PEG24 vs. Alkyl Linkers
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Linker Chemistries in Proteolysis-Targeting Chimeras (PROTACs)
The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is critically influenced by the chemical linker that connects the target protein-binding warhead to the E3 ligase-recruiting ligand. This guide provides a comprehensive comparison of a hydrophilic, flexible polyethylene (B3416737) glycol (PEG)-based linker, Mal-PEG4-Lys(TFA)-NH-m-PEG24, and traditional hydrophobic alkyl linkers. We will delve into their respective impacts on crucial PROTAC parameters such as degradation efficiency, cell permeability, and ternary complex formation, supported by experimental data and detailed protocols.
Key Performance Indicators: A Comparative Analysis
The choice between a PEG-based linker like this compound and an alkyl linker involves a trade-off between solubility, permeability, and the conformational flexibility required for optimal ternary complex formation.[1][2]
Table 1: General Comparison of this compound and Alkyl Linkers
| Feature | This compound (PEG-based) | Alkyl Linkers |
| Composition | Long-chain polyethylene glycol with a maleimide (B117702) and lysine (B10760008) functional group.[3][4][5][6] | Saturated or unsaturated hydrocarbon chains.[1] |
| Solubility | Generally enhances aqueous solubility of the PROTAC molecule.[1] | Tend to be hydrophobic, potentially decreasing aqueous solubility.[1] |
| Cell Permeability | Can be a limiting factor due to increased polarity, though the "molecular chameleon" effect can aid permeability.[7][8] | Generally higher hydrophobicity can improve passive diffusion across cell membranes. |
| Ternary Complex Formation | The flexibility of the PEG chain can facilitate the necessary conformational adjustments for a stable ternary complex.[2] | Flexibility allows for multiple binding orientations, but can also lead to an entropic penalty upon binding. |
| Metabolic Stability | PEG chains can be susceptible to metabolism.[1] | Generally considered more metabolically stable. |
| Synthesis | Can be more complex and costly to synthesize.[1] | Synthetically accessible and readily modified.[1] |
Quantitative Performance Data
The following tables summarize representative data from studies comparing the effects of different linker types on PROTAC performance. It is important to note that the specific warhead, E3 ligase ligand, and target protein will significantly influence these outcomes.
Table 2: Impact of Linker Composition on PROTAC Degradation Efficiency (DC50 and Dmax)
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | 12-29 | 3-292 | 76-96 | [2] |
| CRBN | VHL | Alkyl | 9 | Concentration-dependent decrease | - | [2] |
| CRBN | VHL | PEG | 3 PEG units | Weak degradation | - | [2] |
| BET Proteins | CRBN | Alkyl | - | pM range | - | [2] |
| BTK | CRBN | PEG | ≥ 4 PEG units | 1-40 | - | [2] |
This data is compiled from multiple sources and serves as an illustration of general trends. Direct head-to-head comparisons are limited in the literature.
Table 3: Influence of Linker Type on Cell Permeability
| PROTAC Series | Linker Variation | Permeability Classification | In cellulo/in vitro ratio | Reference |
| VHL-based PROTACs | Varied (including PEG-like and alkyl-like features) | High | < 40 | [7][8] |
| VHL-based PROTACs | Varied (including PEG-like and alkyl-like features) | Medium-High | 41-100 | [7][8] |
| VHL-based PROTACs | Varied (including PEG-like and alkyl-like features) | Medium-Low | 101-200 | [7][8] |
| VHL-based PROTACs | Varied (including PEG-like and alkyl-like features) | Low | > 200 | [7][8] |
Lower in cellulo/in vitro ratios suggest higher passive permeability.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of PROTAC performance. Below are methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[9][10][11]
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.[9]
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]
Biophysical Assays for Ternary Complex Analysis
Understanding the formation and stability of the ternary complex is crucial for rational PROTAC design. Several biophysical techniques can be employed for this purpose.[12][13][14]
1. Surface Plasmon Resonance (SPR)
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetics of the interaction.
Protocol Outline:
-
Immobilize the E3 ligase on the sensor chip.
-
Inject the target protein alone to assess non-specific binding.
-
Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rates, and calculate the equilibrium dissociation constant (KD) for the ternary complex.
2. Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event.
Protocol Outline:
-
Load the target protein into the sample cell.
-
Titrate the PROTAC into the sample cell.
-
In a separate experiment, load the E3 ligase into the sample cell and titrate the PROTAC.
-
To measure ternary complex formation, load a mixture of the target protein and E3 ligase into the sample cell and titrate the PROTAC.
-
Integrate the heat peaks and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15]
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Conclusion
The selection of a linker is a critical step in the optimization of a PROTAC. While this compound and other PEG-based linkers offer the advantage of improved solubility, this can come at the cost of reduced cell permeability. Conversely, alkyl linkers can enhance cell permeability due to their hydrophobicity but may negatively impact the overall solubility of the PROTAC. The optimal linker choice is highly dependent on the specific target protein and E3 ligase pair, as well as the physicochemical properties of the warhead and E3 ligase ligand. A systematic evaluation of a diverse set of linkers, encompassing variations in length, composition, and rigidity, is therefore essential for the development of potent and effective PROTAC-based therapeutics. The experimental protocols and comparative data presented in this guide provide a framework for this rational design process.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|BLD Pharm [bldpharm.com]
- 5. gentaur.com [gentaur.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes [jove.com]
- 15. benchchem.com [benchchem.com]
The Balancing Act: A Comparative Guide to Flexible vs. Rigid Linkers in Protein Degradation
In the rapidly evolving field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase recruiter. The choice between a flexible or a rigid linker profoundly impacts a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The Great Debate: Flexibility vs. Rigidity
The linker in a PROTAC is not merely a passive spacer; it plays a crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] The linker's length, composition, and rigidity dictate the spatial arrangement of this complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2]
Flexible linkers , most commonly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, offer a high degree of conformational freedom.[] This allows the PROTAC to adopt various conformations, potentially increasing the likelihood of forming a productive ternary complex.[4] Flexible linkers can also enhance the solubility of the PROTAC molecule.[4]
Rigid linkers , on the other hand, often incorporate cyclic structures such as piperidine (B6355638) or piperazine (B1678402) rings, or aromatic systems.[] These linkers restrict the conformational freedom of the PROTAC, which can pre-organize the molecule into a bioactive conformation, leading to a more stable ternary complex and potentially higher degradation potency.[]
At a Glance: Flexible vs. Rigid Linkers
| Feature | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linkers (e.g., Piperidine, Piperazine) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can facilitate initial binding through conformational sampling.[4] | Can lead to more stable and specific protein-protein interactions.[] |
| Solubility | Generally higher, especially with PEG linkers.[4] | Can be lower, depending on the specific chemical structure. |
| Metabolic Stability | Can be more susceptible to metabolism. | Generally more stable. |
| Synthetic Accessibility | Often more straightforward to synthesize and modify. | Can be more synthetically challenging. |
| Potential Drawbacks | High flexibility can lead to an entropic penalty upon binding. | Suboptimal rigid conformation can prevent ternary complex formation. |
Quantitative Comparison of PROTAC Efficacy
The efficacy of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater efficacy. The following table summarizes experimental data for PROTACs targeting the epigenetic reader protein BRD4, highlighting the impact of linker composition on degradation.
Disclaimer: The following data is compiled from multiple studies. Direct comparison should be approached with caution due to potential variations in experimental conditions.
| PROTAC | Target | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| ARV-771 | BRD4 | VHL | Flexible | PEG/Alkyl | <1 | >90 | [5] |
| dBET1 | BRD4 | CRBN | Flexible | PEG | 4.3 | >95 | [6] |
| Compound 34 | BRD4 | CRBN | Rigid | Piperazine | 60.0 | 94 | [7] |
| Compound 37 | BRD4 | CRBN | Flexible/Rigid Hybrid | Hydrocarbon with amide | 62.0 | 86 | [7] |
| PROTAC 1 | BRD4 | CRBN | Flexible | PEG | <1 | >90 | [8] |
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are summarized protocols for key experiments.
Western Blotting for Protein Degradation
This is the primary method to quantify the degradation of a target protein.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts, add Laemmli buffer, and denature the samples by boiling. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to confirm the PROTAC-induced interaction between the target protein and the E3 ligase.
-
Cell Treatment and Lysis: Treat cells with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) to prevent degradation of the ubiquitinated target. Lyse the cells in a non-denaturing lysis buffer.[9]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (or a tag on the E3 ligase) overnight. Add Protein A/G magnetic beads to pull down the antibody-protein complexes.[9]
-
Washing and Elution: Wash the beads multiple times to remove non-specifically bound proteins. Elute the bound proteins from the beads by boiling in sample buffer.[9]
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.[9]
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in rigid linkers to improve potency, selectivity, and drug-like properties.[5] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of novel PROTAC molecules. As our understanding of the structural biology of ternary complexes deepens, the rational design of linkers will undoubtedly play an even more central role in the development of next-generation protein degraders.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 7. assaygenie.com [assaygenie.com]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for Mal-PEG4-Lys(TFA)-NH-m-PEG24 in Antibody-Drug Conjugate (ADC) Synthesis
For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. The linker not only connects the antibody to the cytotoxic payload but also significantly influences the ADC's stability, pharmacokinetics, and overall efficacy. Mal-PEG4-Lys(TFA)-NH-m-PEG24 is a discrete polyethylene (B3416737) glycol (PEG) linker that incorporates a maleimide (B117702) for conjugation to antibody cysteine residues and a protected amine on a lysine (B10760008) core for payload attachment, elongated by a PEG24 chain to enhance hydrophilicity. While effective, the field of ADC development is continually evolving, with novel linker architectures designed to overcome challenges such as payload hydrophobicity and to enable higher drug-to-antibody ratios (DAR).
This guide provides a comparative analysis of emerging alternatives to the linear this compound linker, with a focus on branched or "pendant" PEG structures. These alternatives aim to provide enhanced shielding of hydrophobic payloads, leading to improved pharmacokinetic profiles and potentially greater in vivo efficacy, especially at higher DARs.
The Rise of Branched PEG Linkers in ADC Development
Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation, reduced stability, and rapid clearance from circulation.[1] Hydrophilic linkers, particularly those containing PEG chains, are employed to counteract this hydrophobicity.[1][] While linear PEG linkers are effective, branched PEG architectures are gaining prominence for their ability to create a more substantial hydrophilic shield around the payload.[][3] This can lead to several advantages:
-
Improved Pharmacokinetics: The enhanced hydrophilicity and increased hydrodynamic radius conferred by branched PEG linkers can reduce renal clearance and shield the ADC from the reticuloendothelial system, resulting in a longer circulation half-life and increased tumor accumulation.[][4]
-
Higher Drug-to-Antibody Ratios (DAR): Branched linkers can facilitate the attachment of multiple payload molecules at a single conjugation site, allowing for higher DARs without inducing aggregation that can be associated with conjugating multiple hydrophobic drug-linkers to different sites on the antibody.[3]
-
Enhanced Stability: By effectively masking the hydrophobic payload, branched linkers can improve the overall stability and solubility of the ADC.[5]
Comparative Analysis of Linker Performance
While direct head-to-head studies comparing this compound with specific branched alternatives are limited, data from studies on structurally analogous linkers provide valuable insights into the potential performance benefits of branched architectures.
Pharmacokinetics: Linear vs. Pendant/Branched PEG Linkers
A study by Tedeschini et al. (2021) compared the pharmacokinetic profiles of trastuzumab-DM1 conjugates with a high DAR (around 8) using a linear 24-unit PEG linker versus a pendant linker with two 12-unit PEG chains.[5] The pendant PEG configuration, which mimics a branched structure, demonstrated superior pharmacokinetic properties.
| Linker Architecture (DAR ~8) | Clearance (mL/day/kg) | Plasma Concentration (AUC) | Reference |
| Linear 24-unit PEG | High | Lower | [6] |
| Pendant (2x 12-unit PEG) | Low | Higher | [6] |
These findings suggest that a branched PEG architecture can more effectively shield the hydrophobic payload at high DARs, leading to slower clearance and greater exposure.[6]
Impact of Branched Linker Length on Cytotoxicity
The length of the branched linker is a critical parameter influencing the in vitro cytotoxicity of the resulting ADC. A study by Grygorash et al. (2022) demonstrated that a "long" branched linker resulted in significantly higher potency compared to a "short" branched linker in a homogeneous DAR 6 ADC.[7]
| Linker Architecture (DAR 6) | IC50 (nM) vs. SK-BR-3 cells | Reference |
| "Short" Branched Linker | 0.68 | [3][7] |
| "Long" Branched Linker | 0.074 | [3][7] |
The authors hypothesized that the shorter linker might cause steric hindrance, impeding the access of lysosomal enzymes to the cleavable part of the linker and thus reducing the efficiency of payload release.[3] This highlights the importance of optimizing the spacer length in branched linker design.
Commercially Available Branched PEG Linker Alternatives
Several suppliers offer branched PEG linkers that can be considered as alternatives to this compound. These linkers typically feature a maleimide group for conjugation to the antibody and one or more reactive groups for payload attachment.
| Product Name/General Structure | Key Features | Potential Advantages |
| Mal-PEG-Lys(NHS)-PEG | Branched structure with a lysine core. Contains a maleimide for thiol conjugation and an NHS ester for amine-reactive payload attachment. | Similar functionality to the target linker but with a branched PEG architecture for potentially improved PK. |
| Mal-PEG-Glu(NHS)-PEG | Branched structure with a glutamic acid core. Contains a maleimide and an NHS ester. | The glutamic acid core can offer different spacing and solubility characteristics compared to lysine. |
| Multi-arm PEG Maleimide | 3, 4, 6, or 8-arm PEG linkers with terminal maleimide groups. | Allows for the conjugation of multiple antibodies to a single payload-linker entity or vice-versa, enabling novel ADC formats. |
| Mal-PEG-(Azide)n | Branched linker with a maleimide and multiple azide (B81097) groups. | Azide groups allow for payload attachment via click chemistry, offering an alternative conjugation strategy to NHS esters. |
Experimental Protocols
General Protocol for ADC Synthesis via Thiol-Maleimide Conjugation
This protocol outlines the general steps for conjugating a maleimide-containing linker to a monoclonal antibody.
1. Antibody Reduction:
-
Objective: To reduce the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT).
-
Reaction buffer: e.g., Phosphate buffer with EDTA.
-
-
Procedure:
2. Conjugation:
-
Objective: To covalently link the maleimide group of the drug-linker to the free thiols on the reduced antibody.
-
Materials:
-
Reduced mAb.
-
Maleimide-PEG-payload conjugate dissolved in a water-miscible organic solvent (e.g., DMSO).
-
Conjugation buffer: pH 6.5-7.5.
-
-
Procedure:
-
Add the maleimide-PEG-payload solution to the reduced antibody solution. The final concentration of the organic solvent should typically be below 10%.
-
Incubate the reaction mixture at room temperature or 4°C for 1-2 hours.
-
Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.
-
3. Purification and Characterization:
-
Objective: To remove unconjugated drug-linker and aggregates, and to characterize the final ADC.
-
Methods:
-
Purification: Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Characterization:
-
DAR determination: UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Purity and aggregation analysis: SEC.
-
Confirmation of identity and integrity: Mass spectrometry.
-
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic potential of an ADC.[9]
-
Materials:
-
Antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
ADC and unconjugated antibody (as a control).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and the unconjugated antibody. Include untreated cells as a control.
-
Incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizing ADC Synthesis and Linker Architectures
To better understand the concepts discussed, the following diagrams illustrate the general workflow of ADC synthesis and the structural differences between linear and branched linkers.
Conclusion
The selection of a linker is a pivotal decision in the design of an effective and safe ADC. While linear PEG linkers like this compound have proven utility, the development of branched PEG alternatives offers exciting possibilities for enhancing the therapeutic properties of ADCs. The available data suggests that branched linkers can improve the pharmacokinetic profile of ADCs, particularly those with high DARs, and that careful optimization of the linker length is crucial for maximizing cytotoxic potency. Researchers and drug developers are encouraged to consider these advanced linker architectures to address the challenges of payload hydrophobicity and to unlock the full potential of their ADC candidates. The experimental protocols and comparative data presented in this guide provide a foundational framework for the evaluation and implementation of these next-generation linker technologies.
References
- 1. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to In Vitro Assays for Measuring PROTAC-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. The efficacy of a PROTAC is fundamentally determined by its ability to induce the degradation of a target protein.[1] Consequently, robust and reliable in vitro assays are crucial for the discovery and development of novel PROTACs. This guide provides an objective comparison of commonly used in vitro assays to measure PROTAC-induced protein degradation, complete with experimental data and detailed protocols.
Mechanism of Action: PROTAC-Induced Protein Degradation
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[1] One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1]
Figure 1: PROTAC-mediated protein degradation pathway.
Comparison of In Vitro Protein Degradation Assays
The selection of an appropriate assay depends on various factors, including the specific research question, required throughput, and available resources. The following table summarizes and compares the key features of the most common in vitro assays for measuring PROTAC-induced protein degradation.
| Assay | Principle | Throughput | Sensitivity (Typical DC50) | Cost | Time | Key Advantages | Key Disadvantages |
| Western Blot | Immunodetection of specific proteins separated by size.[1] | Low | Nanomolar to Micromolar | Moderate | 2-3 days | Provides information on protein size; widely accessible.[2] | Low throughput, semi-quantitative, labor-intensive.[2][3] |
| Capillary Western Blot (e.g., Simple Western™) | Automated capillary-based immunodetection.[2] | Medium | Nanomolar to Micromolar | High | < 5 hours | Fully automated, highly reproducible, quantitative.[2] | Requires specialized instrumentation. |
| ELISA | Antibody-based detection of a target protein in a plate format.[] | High | Nanomolar to Micromolar | Moderate | 1 day | High throughput, quantitative.[3][5] | Requires specific and high-quality antibody pairs.[3] |
| Flow Cytometry | Measures protein levels in individual cells using fluorescently labeled antibodies.[6] | High | Nanomolar to Micromolar | High | 1 day | Single-cell analysis, multiplexing capabilities.[6][7] | Requires cell surface or intracellular staining protocols, specialized equipment.[6] |
| HiBiT Luminescence Assay | Bioluminescence detection of a small peptide (HiBiT) tag knocked into the endogenous target protein.[8][9] | High | Picomolar to Nanomolar | Moderate | Real-time or < 1 day | High sensitivity, kinetic measurements, endogenous protein levels.[8][10][11] | Requires CRISPR-based cell line engineering.[11] |
| NanoBRET™ Assay | Bioluminescence resonance energy transfer to measure ternary complex formation or target engagement.[12][13] | High | Nanomolar to Micromolar | High | Real-time or < 1 day | Live-cell measurements, provides mechanistic insights.[13][14][15] | Requires protein tagging (e.g., NanoLuc®, HaloTag®).[16][17] |
| TR-FRET Assay | Time-resolved fluorescence resonance energy transfer to measure protein levels or ubiquitination.[][18] | High | Nanomolar to Micromolar | High | < 1 day | Homogeneous (no-wash) format, suitable for HTS.[18][19] | Can be prone to compound interference. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[1]
Figure 2: Western blot experimental workflow.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate[1]
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).[1]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Denature the samples by heating and then load them onto an SDS-PAGE gel for electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: After further washes, apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[1]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]
HiBiT Luminescence Assay
This protocol describes the use of the HiBiT system to quantify target protein degradation in living cells.[9]
Figure 3: HiBiT assay experimental workflow.
Materials:
-
CRISPR-edited cells with the HiBiT tag on the target protein
-
Cell culture medium
-
PROTAC compounds
-
LgBiT protein and furimazine substrate (e.g., Nano-Glo® HiBiT Lytic Detection System)
-
Luminometer-compatible microplates
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged cells in a white, opaque-bottom 96- or 384-well plate and allow them to attach overnight.[11]
-
Compound Addition: Prepare serial dilutions of the PROTAC compounds in cell culture medium. Add the compounds to the cells.[9]
-
Lysis and Detection (Lytic Endpoint): For an endpoint assay, after the desired treatment duration, add the lytic reagent containing LgBiT protein and furimazine substrate to the wells.[11]
-
Incubation: Incubate the plate at room temperature for a short period to allow for cell lysis and the luminescent reaction to stabilize.[11]
-
Luminescence Measurement: Measure the luminescence using a plate reader.[11]
-
Data Analysis: Normalize the luminescence signal of treated cells to that of vehicle-treated controls to calculate the percentage of remaining protein. Plot the data to determine DC50 and Dmax values. For kinetic assays, a live-cell substrate can be used, and luminescence is measured at multiple time points.[9]
NanoBRET™ Target Engagement and Ternary Complex Assay
This protocol outlines the general steps for NanoBRET™ assays to measure either target engagement or ternary complex formation in live cells.[12][14]
Figure 4: NanoBRET™ assay workflow.
Materials:
-
Mammalian cells
-
Plasmids encoding NanoLuc-target protein and HaloTag-E3 ligase (for ternary complex) or NanoLuc-target protein and a fluorescent tracer (for target engagement)
-
Transfection reagent
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET® Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
PROTAC compounds
Procedure:
-
Cell Transfection: Co-transfect cells with the appropriate NanoLuc and HaloTag fusion plasmids. Seed the transfected cells into a 96-well plate.[14]
-
Ligand and Compound Addition: For the ternary complex assay, add the HaloTag ligand to the cells and incubate. Then, add the PROTAC compound at various concentrations. For the target engagement assay, add the fluorescent tracer and the competing PROTAC.[12][14]
-
Substrate Addition: Add the NanoBRET® Nano-Glo® Substrate.[14]
-
BRET Measurement: Measure the donor (NanoLuc) and acceptor (HaloTag ligand) emission signals using a BRET-capable plate reader.[15]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. For ternary complex formation, a bell-shaped curve is often observed. For target engagement, a competitive binding curve is generated.[14][15]
Conclusion
The evaluation of PROTAC-induced protein degradation is a critical step in the development of this therapeutic class. The choice of in vitro assay should be guided by the specific experimental needs, balancing factors such as throughput, sensitivity, cost, and the level of mechanistic detail required. While traditional methods like Western blotting remain valuable for their accessibility, newer technologies such as HiBiT and NanoBRET™ assays offer higher throughput, enhanced sensitivity, and the ability to perform kinetic and live-cell measurements, providing deeper insights into the dynamics of protein degradation.[2][8][15] A multi-assay approach is often beneficial to comprehensively characterize the activity of a PROTAC, from initial target engagement and ternary complex formation to the ultimate degradation of the target protein.[14][20]
References
- 1. benchchem.com [benchchem.com]
- 2. selvita.com [selvita.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotech-spain.com [biotech-spain.com]
- 6. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Lysineless HiBiT and NanoLuc Tagging Systems as Alternative Tools for Monitoring Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. researchgate.net [researchgate.net]
- 17. Protein Degradation and PROTACs [worldwide.promega.com]
- 18. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - KR [thermofisher.com]
- 19. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 20. reactionbiology.com [reactionbiology.com]
Determining PROTAC Efficacy: A Comparative Guide to DC50 and Dmax Determination
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues in therapeutic development by enabling the targeted degradation of disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs actively eliminate the protein from the cell.[3] Key metrics for evaluating the efficacy of these novel molecules are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). This guide provides a comprehensive comparison of common experimental methods for determining these crucial parameters, complete with detailed protocols and supporting data for novel PROTACs targeting KRAS and BRD4.
Understanding DC50 and Dmax
DC50 represents the concentration of a PROTAC required to degrade 50% of the target protein. It is a measure of the compound's potency. A lower DC50 value indicates a more potent PROTAC.
Dmax is the maximum percentage of protein degradation achievable with a given PROTAC. It reflects the efficacy of the degrader. A higher Dmax value signifies more complete degradation of the target protein.
Core Methodologies for Determining DC50 and Dmax
Several techniques are employed to quantify protein levels and thereby determine DC50 and Dmax. The most common methods include Western blotting, immunofluorescence, and quantitative mass spectrometry-based proteomics. Each method offers distinct advantages and disadvantages in terms of throughput, sensitivity, and the type of data generated.
Method Comparison at a Glance
| Feature | Western Blot | Immunofluorescence (IF) | Quantitative Proteomics (MS) |
| Principle | Size-based protein separation and antibody-based detection.[4] | In-situ detection of proteins using fluorescently labeled antibodies.[5] | Identification and quantification of peptides/proteins based on mass-to-charge ratio.[6] |
| Throughput | Low to moderate.[7] | Moderate to high (plate-based assays).[8] | High (with automation and multiplexing).[9] |
| Quantification | Semi-quantitative to quantitative.[4] | Semi-quantitative to quantitative (with careful controls).[10] | Highly quantitative and precise.[6] |
| Sensitivity | Moderate.[11] | High, but can be limited by antibody quality and photobleaching.[5] | Very high, capable of detecting thousands of proteins.[12] |
| Specificity | Dependent on antibody quality.[11] | Dependent on antibody quality.[5] | High, based on peptide fragmentation patterns.[6] |
| Off-Target Analysis | Limited to known potential off-targets. | Limited and laborious. | Unbiased, global profiling of the proteome.[13][14] |
| Advantages | Widely accessible, relatively inexpensive, provides molecular weight information.[4] | Provides spatial information (protein localization), suitable for high-content screening.[5][8] | Unbiased and comprehensive, high sensitivity and specificity, can identify post-translational modifications.[9][12] |
| Disadvantages | Labor-intensive, prone to variability, requires high-quality antibodies.[7][11] | Can be subjective, susceptible to artifacts (e.g., photobleaching, autofluorescence), requires high-quality antibodies.[5] | Requires specialized equipment and expertise, data analysis can be complex.[15] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate data generation.
Western Blot for PROTAC-Induced Degradation
This is a foundational method for quantifying the degradation of a target protein.[3]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (typically 8-12 concentrations) for a fixed time (e.g., 24 hours). Include a vehicle-only control.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[16]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
-
Data Analysis: Plot the normalized protein levels against the logarithm of the PROTAC concentration. Use a non-linear regression curve fit to determine the DC50 and Dmax values.[2]
Immunofluorescence for Protein Degradation
This method allows for the visualization and quantification of protein degradation within intact cells.[8]
Materials:
-
Cells grown on coverslips or in imaging plates
-
PROTAC compound and vehicle control
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1X PBS / 5% normal serum / 0.3% Triton X-100)
-
Primary antibody against the target protein
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Treatment: Seed cells on coverslips or in imaging plates and treat with a serial dilution of the PROTAC as described for the Western blot protocol.
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash with PBS and block with blocking buffer for 1 hour at room temperature.[20]
-
Incubate with the primary antibody diluted in antibody dilution buffer overnight at 4°C.[19]
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.[20]
-
-
Mounting and Imaging:
-
Wash with PBS and counterstain with DAPI.
-
Mount the coverslips with antifade mounting medium.[21]
-
Acquire images using a fluorescence microscope.
-
-
Image Analysis: Quantify the fluorescence intensity of the target protein per cell using image analysis software. Normalize the intensity to the vehicle control.
-
Data Analysis: Plot the normalized fluorescence intensity against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Quantitative Proteomics for Off-Target Analysis and Degradation Profiling
This powerful technique provides an unbiased and global view of protein level changes upon PROTAC treatment.[13][14]
Workflow:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC at a concentration that induces significant degradation, along with vehicle and negative controls.[13]
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.[22]
-
Isobaric Labeling (Optional but Recommended): Label the peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed and accurate relative quantification.[22]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.[13]
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.[13]
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls. These are potential off-targets.[22]
-
For DC50 and Dmax determination of the primary target, perform a dose-response experiment and analyze the abundance of the target protein across different PROTAC concentrations.
-
Performance Data of Novel PROTACs
The following tables summarize the DC50 and Dmax values for recently developed PROTACs targeting the oncogenic KRAS protein and the epigenetic reader BRD4.
KRAS-Targeting PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| LC-2 | KRAS G12C | NCI-H2030 | 590 ± 200 | ~75 | VHL | [23] |
| MIA PaCa-2 | 320 ± 80 | ~75 | VHL | [23] | ||
| NCI-H23 | 250 ± 80 | ~90 | VHL | [23] | ||
| YN14 | KRAS G12C | MIA PaCa-2 | <10 | >95 | VHL | [24][25] |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | SNU-1 | 19.77 | >95 (pan-KRAS) | VHL | [18] |
| HPAF-II | 52.96 | Not Reported | VHL | [18] | ||
| AGS | 7.49 | 95 (pan-KRAS) | VHL | [18] |
BRD4-Targeting PROTACs
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference |
| PROTAC 1 | BRD4 | Burkitt's lymphoma cells | <1 | Not Reported | CRBN | [26] |
| PROTAC 3 | BRD4 | RS4;11 | <0.1 | Not Reported | CRBN | [26] |
| PROTAC 4 | BRD4 | Not Specified | Picomolar range | Not Reported | CRBN | [26] |
| PROTAC 5 | BRD4 | BxPC3 | Not Reported | Not Reported | CRBN | [26] |
| dBET1 | BRD2/3/4 | HEK293T | 19 (BRD2), 34 (BRD3), 18 (BRD4) | Not Reported | CRBN | [27] |
| MZ1 | BRD2/3/4 | HEK293T | 14 (BRD2), 2 (BRD3), 83 (BRD4) | Not Reported | VHL | [27] |
Comparison with Alternative Technologies
While PROTACs represent a major advancement, other technologies also aim to reduce protein levels.
| Technology | Mechanism of Action | Advantages | Disadvantages |
| PROTACs | Hijacks the ubiquitin-proteasome system to induce target protein degradation.[28] | Catalytic mode of action, can target "undruggable" proteins, high potency.[1] | Larger molecular size can affect cell permeability and oral bioavailability.[1] |
| Molecular Glues | Small molecules that induce an interaction between an E3 ligase and a target protein, leading to degradation.[28][29] | Smaller molecular size, better pharmacokinetic properties.[29][30] | Rational design is challenging, often discovered serendipitously.[30] |
| siRNA (Small interfering RNA) | Induces degradation of target mRNA, preventing protein synthesis.[31] | High specificity. | Delivery challenges, potential for off-target effects, transient effect. |
Visualizing the Process: Diagrams
To better illustrate the concepts and workflows discussed, the following diagrams are provided.
References
- 1. emolecules.com [emolecules.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. microscopeinternational.com [microscopeinternational.com]
- 6. biocompare.com [biocompare.com]
- 7. selvita.com [selvita.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencing.com [sciencing.com]
- 12. Protein Degrader [proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Challenges in mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. novateinbio.com [novateinbio.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocols | Cell Signaling Technology [cellsignal.com]
- 20. ptglab.com [ptglab.com]
- 21. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. BioKB - Publication [biokb.lcsb.uni.lu]
- 25. Discovery of highly potent and selective KRASG12C degraders by VHL-recruiting PROTACs for the treatment of tumors with KRASG12C-Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. promega.com [promega.com]
- 28. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. blog.crownbio.com [blog.crownbio.com]
- 30. sygnaturediscovery.com [sygnaturediscovery.com]
- 31. researchgate.net [researchgate.net]
A Comparative Guide to Ternary Complex Formation Assays for PROTACs
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex, comprising the Proteolysis Targeting Chimera (PROTAC), the target protein of interest (POI), and an E3 ubiquitin ligase, is the pivotal event in PROTAC-mediated protein degradation. The efficiency and selectivity of this process are critically influenced by the stability, dynamics, and structural properties of this ternary complex.[] Consequently, the accurate characterization of ternary complex formation is a cornerstone of modern drug discovery in the field of targeted protein degradation.
This guide provides an objective comparison of the most widely used biophysical assays for studying PROTAC-induced ternary complex formation: AlphaLISA, Homogeneous Time-Resolved Fluorescence (HTRF), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC). We present a summary of their performance, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate assay for your research needs.
Mechanism of PROTAC Action
PROTACs are heterobifunctional molecules featuring two distinct ligands connected by a chemical linker. One ligand binds to the target protein, while the other recruits an E3 ubiquitin ligase. This dual binding brings the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from the E2-conjugating enzyme to the target protein.[2] The polyubiquitinated target protein is then recognized and degraded by the proteasome.
Caption: Mechanism of PROTAC-mediated protein degradation.
Comparison of Key Ternary Complex Formation Assays
The choice of assay for characterizing ternary complex formation depends on several factors, including the specific research question, required throughput, and the availability of reagents and instrumentation. The following table summarizes the key characteristics of four commonly used methods.
| Feature | AlphaLISA | HTRF | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Proximity-based immunoassay with bead-based chemiluminescent signal amplification.[][3] | Proximity-based assay measuring Förster Resonance Energy Transfer (FRET) between a donor and acceptor fluorophore.[4] | Label-free detection of mass changes on a sensor surface due to molecular interactions.[5] | Direct measurement of heat changes associated with binding events.[3][5] |
| Throughput | High | High | Medium to High | Low |
| Data Output | Endpoint signal (relative quantification) | Endpoint or kinetic signal (relative quantification) | Real-time kinetic data (ka, kd), affinity (KD), and stoichiometry.[6][7][8] | Thermodynamic data (ΔH, ΔS), affinity (KD), and stoichiometry (n).[3][5] |
| Sensitivity | High | High | High | Moderate |
| Sample Consumption | Low | Low | Low to Moderate | High |
| Labeling Requirement | Requires tagged proteins or specific antibodies.[3] | Requires fluorescently labeled components. | One binding partner is immobilized (label-free analyte).[5] | Label-free.[5] |
| Key Advantage | High throughput and sensitivity.[] | Homogeneous, robust, and suitable for HTS. | Provides detailed kinetic information.[6][7][8] | Gold standard for thermodynamics; provides a complete binding profile.[9] |
| Key Limitation | Prone to "hook effect" at high PROTAC concentrations.[10] | Potential for spectral interference. | Immobilization may affect protein conformation. | Low throughput and high sample requirement.[5] |
Experimental Protocols
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based assay that measures the formation of a ternary complex by bringing donor and acceptor beads into close proximity, leading to a chemiluminescent signal.[][3]
Caption: General workflow for an AlphaLISA-based ternary complex assay.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute tagged POI and tagged E3 ligase (e.g., His-tagged POI and GST-tagged E3 ligase) in the recommended assay buffer.[3]
-
Prepare a serial dilution of the PROTAC compound in the same assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well microplate, add a fixed concentration of the tagged POI and tagged E3 ligase.[3]
-
Add the PROTAC dilutions to the wells. Include a vehicle control (e.g., DMSO).
-
-
Complex Formation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the formation of the ternary complex.[3]
-
-
Bead Addition:
-
Prepare a mixture of the corresponding AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) in the assay buffer.[3]
-
Add the bead mixture to all wells.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30-60 minutes).
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
HTRF (Homogeneous Time-Resolved Fluorescence)
HTRF assays measure the proximity of two molecules by detecting the FRET between a donor (e.g., Terbium cryptate) and an acceptor (e.g., d2) fluorophore.
Caption: General workflow for an HTRF-based ternary complex assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare solutions of the donor-labeled POI and acceptor-labeled E3 ligase in an appropriate assay buffer.
-
Prepare a serial dilution of the PROTAC compound.
-
-
Assay Plate Setup:
-
In a low-volume 384-well plate, add the labeled POI and labeled E3 ligase.
-
Add the PROTAC dilutions to the wells.
-
-
Complex Formation:
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for complex formation.[2]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (donor and acceptor).[2]
-
-
Data Analysis:
-
Calculate the HTRF ratio (acceptor signal / donor signal). An increase in the HTRF ratio indicates the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time.
Caption: General workflow for an SPR-based ternary complex assay.
Detailed Protocol:
-
Immobilization:
-
Immobilize one of the proteins (e.g., biotinylated E3 ligase) onto a streptavidin-coated sensor chip.[5]
-
-
Binary Interaction Analysis:
-
To determine the binary affinity of the PROTAC for the immobilized E3 ligase, inject a series of PROTAC concentrations over the sensor surface and a reference flow cell.[9]
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[9]
-
-
Ternary Interaction Analysis:
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary.[9] A value of α > 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[3]
Caption: General workflow for an ITC-based ternary complex assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare highly pure, concentrated solutions of the POI, E3 ligase, and PROTAC in a matched buffer to minimize heats of dilution.[9]
-
-
Binary Titrations:
-
PROTAC to E3 Ligase: Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the injection syringe with the PROTAC solution (10-20 times higher concentration).[9] Perform the titration and analyze the data using a one-site binding model to determine the binding affinity (KD1).[9]
-
PROTAC to POI: Repeat the process, titrating the PROTAC into the POI solution to determine KD2.
-
-
Ternary Titration:
-
Fill the ITC cell with a solution containing the E3 ligase pre-saturated with the POI.
-
Titrate the PROTAC into this pre-formed binary complex.
-
-
Data Analysis:
-
Analyze the resulting thermograms to determine the binding affinity of the PROTAC to the pre-formed complex (KD_ternary), as well as the enthalpy (ΔH) and stoichiometry (n) of the interaction.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) based on the measured binding affinities.
-
Conclusion
The characterization of ternary complex formation is a critical step in the development of effective PROTAC degraders. Each of the assays discussed provides valuable, albeit different, insights into the molecular interactions that govern PROTAC efficacy. Proximity-based assays like AlphaLISA and HTRF are well-suited for high-throughput screening campaigns. In contrast, biophysical techniques such as SPR and ITC offer detailed kinetic and thermodynamic information, respectively, which are invaluable for lead optimization and understanding the structure-activity relationship.[5][6][7][8] A multi-faceted approach, employing a combination of these techniques, will ultimately provide the most comprehensive understanding of PROTAC-induced ternary complex formation and pave the way for the rational design of next-generation protein degraders.
References
- 2. labonline.com.au [labonline.com.au]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. aragen.com [aragen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
A Head-to-Head Comparison of PROTAC Linker Compositions: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] This guide provides an objective comparison of different PROTAC linker compositions, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The Crucial Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]
Data Presentation: Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1]
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.
Table 1: Impact of Linker Length and Composition on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | Pomalidomide Attachment Point | DC50 (nM) | Dmax (%) | Cell Line |
| Compound A | PEG | 10 | C4 | 8.5 | >95 | MOLM-14 |
| Compound B | PEG | 13 | C4 | 2.1 | >95 | MOLM-14 |
| Compound C | Alkyl | 11 | C4 | 15.2 | >95 | MOLM-14 |
| Compound D | Alkyl | 14 | C4 | 4.8 | >95 | MOLM-14 |
Data synthesized from published literature.
Key Observation: For BTK degradation using a pomalidomide-based PROTAC, a longer PEG linker (13 atoms) resulted in a lower DC50 value, indicating higher potency compared to a shorter PEG linker. Similarly, a longer alkyl linker (14 atoms) was more potent than a shorter one. In this specific context, the PEG-based PROTACs generally exhibited lower DC50 values than their alkyl counterparts of similar length.
Table 2: Influence of Linker Composition on Epidermal Growth Factor Receptor (EGFR) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Compound X | Alkyl-ether | 12 | 43.4 | >90 | A549 | | Compound Y | Alkyl-ether | 12 | 32.9 | 96 | A549 |
Data extracted from a study by Meng et al. (2022).[2]
Key Observation: Even with the same linker length and general composition (alkyl-ether), subtle structural modifications can lead to noticeable differences in degradation potency, with Compound Y showing an improved DC50 and Dmax compared to Compound X.[2]
Table 3: Comparison of Flexible and Rigid Linkers for a Generic Target
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 1 | Flexible | PEG | 54 | Exhibited degradation |
| PROTAC 2 | Rigid | Disubstituted piperazine | 8 | More potent degradation |
Data synthesized from published literature.
Key Observation: In this comparison, the PROTAC with a rigid piperazine-based linker demonstrated significantly higher potency (lower DC50) than the one with a flexible PEG linker, suggesting that conformational constraint can be beneficial for ternary complex formation.[1]
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
In-Cell Target Protein Degradation Assay (Western Blot)
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][3]
Materials:
-
Cell culture reagents
-
PROTAC compounds and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.[3]
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.[3]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[3]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[3]
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[3]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[1]
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[1]
-
Ternary Complex Formation Assay (NanoBRET™)
This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.[4][5][6]
Materials:
-
HEK293T cells
-
Plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
96-well white assay plates
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Luminometer with 460 nm and >610 nm filters
Methodology:
-
Cell Preparation and Transfection:
-
Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids.
-
Seed the transfected cells into a 96-well plate and incubate for 24 hours.
-
-
Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours to allow for labeling of the HaloTag®-fusion protein.[3]
-
Add a dilution series of the PROTAC to the cells.
-
-
Substrate Addition and Signal Detection:
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.
-
In Vitro Ubiquitination Assay (AlphaLISA®)
This is a homogeneous biochemical assay to measure the ubiquitination of a target protein induced by a PROTAC.[2][7]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase
-
Recombinant target protein (e.g., GST-tagged)
-
Biotinylated ubiquitin
-
PROTAC compound
-
ATP
-
Assay buffer
-
AlphaLISA® Acceptor beads (e.g., Glutathione-coated)
-
AlphaLISA® Donor beads (e.g., Streptavidin-coated)
-
384-well white opaque microplates
-
Alpha-enabled plate reader
Methodology:
-
Reaction Setup:
-
In a microplate, combine the E1, E2, E3, target protein, biotinylated ubiquitin, ATP, and varying concentrations of the PROTAC in the assay buffer.
-
-
Ubiquitination Reaction:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) to allow for ubiquitination to occur.
-
-
Detection:
-
Add the AlphaLISA® Acceptor beads and incubate to allow binding to the tagged target protein.
-
Add the AlphaLISA® Donor beads and incubate in the dark to allow binding to the biotinylated ubiquitin.[7]
-
-
Signal Measurement:
-
Read the plate on an Alpha-enabled plate reader. The AlphaLISA® signal is generated when the donor and acceptor beads are brought into close proximity due to the ubiquitination of the target protein.
-
-
Data Analysis:
-
The intensity of the AlphaLISA® signal is directly proportional to the extent of target protein ubiquitination.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Western Blot Experimental Workflow
Logical Relationship of Linker Properties
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in rigid and "clickable" linkers to improve potency, selectivity, and drug-like properties.[1] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths.[1] The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. AlphaLISA SureFire Ultra Human and Mouse Total Ubiquitin Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 3. benchchem.com [benchchem.com]
- 4. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 5. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 6. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]
- 7. resources.revvity.com [resources.revvity.com]
A Comparative Guide to Conjugate Stability in Human Serum
For researchers, scientists, and drug development professionals, ensuring the stability of bioconjugates, particularly antibody-drug conjugates (ADCs), in systemic circulation is a cornerstone of developing safe and effective therapeutics.[1][2] The stability of the linker connecting the biologic to a payload is a critical attribute that directly influences the therapeutic index, impacting both efficacy and potential toxicity.[1][2] Premature cleavage of the linker in the bloodstream can result in off-target toxicity and a diminished concentration of the therapeutic at its intended target.[1][3] This guide provides an objective comparison of different linker technologies, supported by experimental data, and outlines a detailed protocol for the validation of conjugate stability in human serum.
Comparative Stability of Linker Technologies
The choice of linker technology is a pivotal factor in determining the stability of a conjugate in human serum. Linkers are broadly categorized as cleavable and non-cleavable, with each category possessing distinct stability profiles and mechanisms of action.[1][2][4]
Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload under specific conditions typically found in the target microenvironment, such as the presence of certain enzymes or a lower pH.[1][2]
-
Peptide Linkers (e.g., Valine-Citrulline): These are cleaved by proteases like cathepsins, which are often upregulated in tumor cells.[1] They generally exhibit high stability in plasma.[2]
-
Hydrazone Linkers: These are pH-sensitive and are designed to hydrolyze in the acidic environment of endosomes and lysosomes.[1][3]
-
Disulfide Linkers: These are sensitive to the redox potential, being cleaved by reducing agents like glutathione, which is found at higher concentrations inside cells compared to the bloodstream.[1]
Non-Cleavable Linkers: These linkers are more stable in circulation and rely on the degradation of the antibody component within the lysosome to release the payload.[2][4] This generally leads to greater plasma stability.[2][5]
Next-Generation Linkers: Innovations in linker technology aim to further enhance serum stability. For instance, phenyloxadiazole sulfone linkers have been shown to improve the stability of antibody conjugates in human plasma compared to those made with traditional maleimide (B117702) linkers, which can be susceptible to thioether exchange.[6]
Table 1: Comparison of Common Linker Technologies for Conjugate Stability in Human Serum
| Linker Type | Cleavage Mechanism | Relative Serum Stability | Key Considerations |
| Cleavable | |||
| Peptide (e.g., Val-Cit) | Protease-mediated (e.g., Cathepsin B) | High | Efficacy is dependent on protease expression levels in the target tissue.[2] |
| Hydrazone | pH-sensitive (acidic hydrolysis) | Moderate to High | Stability can be influenced by the specific chemical structure of the hydrazone bond.[3] |
| Disulfide | Reduction (e.g., by glutathione) | Moderate | Stability can be modulated by introducing steric hindrance around the disulfide bond.[7] |
| Non-Cleavable | |||
| Thioether (e.g., from maleimide) | Lysosomal degradation of the antibody | High | Generally provides a wider therapeutic window due to increased stability.[2][5] Can be prone to retro-conjugate additions, leading to payload transfer.[8] |
| Next-Generation | |||
| Sulfone | Lysosomal degradation of the antibody | Very High | Offers improved stability over maleimide-based conjugates by reducing thioether exchange with serum proteins like albumin.[6] |
Experimental Protocol: In Vitro Human Serum Stability Assay
This protocol provides a generalized framework for assessing the stability of a conjugate in human serum. Specific parameters may require optimization based on the nature of the conjugate and the analytical methods employed.
Objective: To quantify the stability of a conjugate in human serum over a defined period by measuring key stability indicators such as the change in drug-to-antibody ratio (DAR) or the amount of released payload.
Materials:
-
Test conjugate
-
Human serum (pooled, from a reputable supplier)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads for immunoprecipitation (if required)
-
LC-MS grade water, acetonitrile, and formic acid
-
Internal standard (for mass spectrometry)
-
Incubator at 37°C
-
Analytical instrumentation (e.g., HPLC, LC-MS/MS)
Procedure:
-
Preparation:
-
Thaw human serum at 37°C and centrifuge to remove any precipitates.
-
Prepare a stock solution of the test conjugate in a suitable buffer (e.g., PBS).
-
Spike the test conjugate into the human serum to a final concentration relevant to expected physiological levels (e.g., 100 µg/mL).
-
-
Incubation:
-
Incubate the serum-conjugate mixture at 37°C.
-
Collect aliquots at predetermined time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.
-
-
Sample Processing (for LC-MS analysis):
-
Thaw the collected samples.
-
To isolate the conjugate from the complex serum matrix, perform an affinity capture step using Protein A or G magnetic beads.[9]
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
Elute the conjugate from the beads. The elution buffer will depend on the downstream analysis. For intact mass analysis, a low pH buffer like 20mM glycine (B1666218) with 0.1% acetic acid can be used.[9]
-
-
Analytical Methods: A variety of analytical techniques can be employed to assess stability:
-
Intact Mass Analysis (LC-MS): This method provides information on the overall stability of the conjugate and can be used to calculate the average DAR over time. A decrease in the average DAR indicates payload loss.[3]
-
Reduced DAR Analysis (LC-MS): After reduction of the antibody's disulfide bonds, this method allows for a semi-quantitative measurement of conjugated versus unconjugated antibody chains.[9]
-
Released Payload Analysis (LC-MS/MS): This highly sensitive method quantifies the amount of free payload that has been cleaved from the conjugate. An internal standard is typically used for accurate quantification.[9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A sandwich ELISA can be designed to capture the antibody and a detection antibody can be used that recognizes the payload. A decrease in signal over time would indicate payload loss.[1]
-
-
Data Analysis:
-
For DAR analysis, calculate the average DAR at each time point. Plot the average DAR as a function of time to determine the stability profile.
-
For released payload analysis, quantify the concentration of the free payload at each time point.
-
Calculate the half-life (t½) of the conjugate in serum to provide a quantitative measure of its stability.
-
Experimental Workflow Diagram
Caption: Workflow for assessing conjugate stability in human serum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. adcreview.com [adcreview.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Analysis of Cleavable vs. Non-Cleavable ADC Linkers
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody (mAb) to the cytotoxic payload. Its chemical properties profoundly influence the ADC's stability, efficacy, and toxicity profile. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and is a pivotal decision in ADC design. This guide provides an objective comparison of these two major linker classes, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal linker strategy for their therapeutic candidates.
Mechanism of Action: Two Distinct Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1]
Cleavable linkers are designed to be labile under specific physiological conditions within the tumor microenvironment or inside the cancer cell.[1][2] This controlled release is achieved through the incorporation of chemically or enzymatically sensitive bonds.[1] Common strategies include:
-
Enzyme-sensitive linkers: Often containing dipeptide sequences like valine-citrulline (vc), which are cleaved by lysosomal proteases such as cathepsin B, abundant in cancer cells.[1][3]
-
pH-sensitive linkers: These linkers, for instance those with a hydrazone bond, remain stable at the physiological pH of blood (pH 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][4]
-
Glutathione-sensitive linkers: These utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, which has a significantly higher glutathione (B108866) concentration than the bloodstream.[1][4]
Non-cleavable linkers , in contrast, are more stable and lack a specific cleavage site.[5] The release of the payload is dependent on the complete proteolytic degradation of the antibody backbone within the lysosome following internalization of the ADC.[5][6] This process releases the payload still attached to the linker and a single amino acid residue from the antibody.[5][6]
Figure 1. Mechanisms of Action for Cleavable and Non-Cleavable ADCs.
The Bystander Effect: A Key Differentiator
A significant advantage of many cleavable linkers is their ability to induce a "bystander effect".[1][7] This occurs when the released, membrane-permeable payload diffuses out of the target antigen-positive cell and kills adjacent antigen-negative tumor cells.[1][7] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[1]
Conversely, non-cleavable linkers generally do not produce a significant bystander effect.[1] The released payload-linker-amino acid complex is often charged and membrane-impermeable, thus trapping it within the target cell.[1] While this limits their efficacy against antigen-negative cells, it can contribute to lower systemic toxicity.[1]
Comparative Performance Data
The selection of a linker has a direct impact on the in vitro cytotoxicity, in vivo efficacy, and plasma stability of an ADC. The following tables summarize representative quantitative data from various preclinical studies. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Cytotoxicity (IC50)
| ADC Construct | Linker Type | Cell Line | Target Antigen | IC50 (pM) | Reference |
| Anti-CD30-vc-MMAE | Cleavable (vc) | L540cy (Hodgkin Lymphoma) | CD30 | ~10-100 | [1] |
| Anti-c-Kit-MC-MMAF | Non-cleavable (MC) | GIST-T1 (Gastrointestinal Stromal Tumor) | c-Kit | ~200-1000 | [1] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | SK-BR-3 (Breast Cancer) | HER2 | ~50-200 | [3] |
| Trastuzumab-SMCC-DM1 (Kadcyla®) | Non-cleavable (SMCC) | SK-BR-3 (Breast Cancer) | HER2 | ~100-500 | [5][8] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition in Xenograft Models)
| ADC Construct | Linker Type | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Anti-CD30-vc-MMAE | Cleavable (vc) | L540cy Xenograft | 3 mg/kg, single dose | Complete tumor regression | [1] |
| Anti-c-Kit-MC-MMAF | Non-cleavable (MC) | GIST-T1 Xenograft | 20 mg/kg, single dose | Tumor stasis | [1] |
| Fc-U-ZHER2-MMAE | Cleavable (novel) | NCI-N87 Gastric Cancer | Single dose | Complete tumor regression in a portion of animals | [3] |
| Erbitux-vc-PAB-MMAE | Cleavable (vc-PAB) | Mouse Xenograft | Not specified | Effective tumor growth inhibition | [9] |
Table 3: Plasma Stability
| ADC Linker Type | Representative Half-Life (t½) in Human Plasma | Key Stability Features | Reference |
| Cleavable (vc-MMAE) | ~3.4 - 12 days (for antibody-conjugated MMAE) | Generally stable, but can be susceptible to premature cleavage by certain plasma enzymes. | [3][10] |
| Non-cleavable (SMCC-DM1) | Highly stable | Increased plasma stability is a key advantage, leading to a potentially wider therapeutic window. | [5] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate assessment and comparison of ADCs with different linker technologies.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
Objective: To measure the potency of an ADC against antigen-positive and antigen-negative cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[11][12]
-
ADC Treatment: Prepare serial dilutions of the ADC, a negative control antibody, and the free payload in a complete culture medium. Add the diluted compounds to the cells.[6]
-
Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-120 hours).[6]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will metabolize the MTT into formazan (B1609692) crystals.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a four-parameter logistic (4PL) curve fit.[11]
Figure 2. General Workflow for an In Vitro Cytotoxicity Assay.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
Objective: To determine the ability of an ADC to inhibit tumor growth in a preclinical animal model.
Methodology:
-
Model Establishment: Subcutaneously implant human tumor cells (antigen-positive) into immunodeficient mice.[13][14]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, ADC, negative control ADC).
-
Dosing: Administer the ADC and controls intravenously at specified doses and schedules.[13]
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., twice weekly).[13]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance.
Bystander Effect Assay (In Vitro Co-culture)
This assay is designed to specifically evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.[15]
Objective: To quantify the bystander killing effect of an ADC.
Methodology:
-
Cell Line Engineering: Engineer the antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.[15]
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-expressing antigen-negative cells in 96-well plates. As a control, seed the GFP-expressing antigen-negative cells alone.[15][16]
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.[16]
-
Incubation: Incubate the plates for 72-120 hours.[16]
-
Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the antigen-negative cell population.[6]
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells. A greater decrease in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[6]
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and non-cleavable linker is not a one-size-fits-all decision and depends on multiple factors, including the target antigen, tumor histology, and the physicochemical properties of the payload.
Cleavable linkers are often favored for their ability to induce a potent bystander effect, which can be crucial for efficacy in heterogeneous tumors.[1][4] However, this can come at the cost of lower plasma stability and a higher risk of off-target toxicity.[3]
Non-cleavable linkers offer the advantage of increased plasma stability, potentially leading to a wider therapeutic window and a better safety profile.[5] Their efficacy, however, is more dependent on high levels of target antigen expression and efficient internalization and lysosomal trafficking.[5]
Ultimately, a thorough preclinical evaluation, including the detailed experimental protocols outlined in this guide, is essential to select the most appropriate linker chemistry and to develop a safe and effective Antibody-Drug Conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro cytotoxicity assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. Clinical translation of antibody drug conjugate dosing in solid tumors from preclinical mouse data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
Safety Operating Guide
Navigating the Disposal of Mal-PEG4-Lys(TFA)-NH-m-PEG24: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the fast-paced field of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Mal-PEG4-Lys(TFA)-NH-m-PEG24, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react violently, producing heat, toxic gases, or other hazards. Specifically, keep it segregated from strong bases and oxidizing agents.[3][4]
-
Waste Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".
-
Collection of Waste:
-
Solid Waste: Collect any solid this compound, such as unused reagent or contaminated consumables (e.g., weigh boats, pipette tips), in the designated hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect the liquid waste in a sealed, properly labeled container. Do not dispose of solutions containing this compound down the drain.[3][7][8]
-
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic. Ensure the container is kept closed except when adding waste.
-
Arranging for Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest documentation and pickup scheduling. Disposal should be carried out by a licensed hazardous waste disposal company.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your colleagues. If the spill is minor and you are trained to handle it, use an appropriate absorbent material to contain and clean up the spill. The contaminated absorbent material must be disposed of as hazardous waste. For larger spills, or if you are unsure how to proceed, contact your institution's EHS office or emergency response team immediately.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory hazardous waste accumulation apply. The following table summarizes these common limits.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | 55 gallons of hazardous waste per satellite accumulation area | [9][10][11] |
| Maximum Accumulation of Acutely Hazardous Waste | 1 quart of liquid or 1 kg of solid (P-listed waste) | [9][11] |
| Storage Time Limit | Typically up to 12 months, provided accumulation limits are not exceeded | [11] |
Note: These are general guidelines. Always consult your institution's specific policies and local regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 7. hwhenvironmental.com [hwhenvironmental.com]
- 8. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. vumc.org [vumc.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Mal-PEG4-Lys(TFA)-NH-m-PEG24
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mal-PEG4-Lys(TFA)-NH-m-PEG24. The following procedures are designed to ensure safe operational use and proper disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
The primary potential hazards associated with this compound stem from the reactivity of the maleimide (B117702) group and the properties of the trifluoroacetic acid salt. Maleimide compounds can be skin and eye irritants, and care should be taken to avoid inhalation of dust.[1][2] Trifluoroacetic acid and its salts can also cause skin and eye irritation and may be harmful if inhaled.[3][4][5][6] Therefore, a comprehensive approach to safety using appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Double gloving is recommended to minimize the risk of exposure.[2] |
| Eye Protection | Chemical safety goggles should be worn at all times.[1][2] A face shield should be used in addition to goggles when there is a potential for splashing.[1][2] |
| Skin and Body | A laboratory coat must be worn to protect skin and clothing.[1][2] Ensure full skin coverage. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any fine powders or aerosols.[1][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to the following steps is critical for the safe handling of this compound.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible and operational.[1]
-
Confirm that all required PPE is available and in good condition.
-
Don the appropriate PPE as specified in Table 1 before handling the compound.
-
-
Handling the Compound:
-
The compound is likely a solid. Avoid direct contact with skin, eyes, and clothing.[1]
-
Prevent the formation and inhalation of dust during handling.[1][6]
-
When weighing the solid, use appropriate techniques and tools (e.g., anti-static weigh paper) to minimize dispersal.[7]
-
Prepare solutions within the chemical fume hood.
-
-
Storage:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Container Management:
-
Ensure the hazardous waste container is kept closed when not in use.
-
Store the waste container in a designated, secure area away from general laboratory traffic.
-
-
Disposal Procedure:
-
Dispose of the hazardous waste through your institution's designated chemical waste disposal program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[9]
-
Do not pour any solutions containing this compound down the drain.[7] While polyethylene (B3416737) glycol (PEG) is biodegradable, the overall compound should be treated as hazardous waste due to the maleimide and TFA components.[10]
-
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. gelest.com [gelest.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
